2-Nitro-2-hexene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6065-17-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(Z)-2-nitrohex-2-ene |
InChI |
InChI=1S/C6H11NO2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3/b6-5- |
InChI Key |
IPHWNDSKYDRUFO-WAYWQWQTSA-N |
Isomeric SMILES |
CCC/C=C(/C)\[N+](=O)[O-] |
Canonical SMILES |
CCCC=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Nitro-2-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-nitro-2-hexene, a valuable building block in organic synthesis. The primary route for its preparation involves a two-step process: a base-catalyzed Henry (nitroaldol) reaction to form a β-nitro alcohol, followed by dehydration to yield the target nitroalkene. This document details the underlying mechanisms, experimental protocols, and relevant data for this synthetic sequence.
Core Synthesis Pathway
The synthesis of this compound is achieved through the following two sequential reactions:
-
Henry Reaction (Nitroaldol Condensation): This step involves the carbon-carbon bond formation between butanal and nitroethane, catalyzed by a base. The reaction yields the intermediate β-nitro alcohol, 2-nitro-3-hexanol.[1][2]
-
Dehydration: The subsequent elimination of a water molecule from 2-nitro-3-hexanol affords the final product, this compound.[1] This step is typically acid-catalyzed or achieved through thermal means with a dehydrating agent.
Reaction Mechanisms
The mechanistic pathways for both the Henry reaction and the subsequent dehydration are well-established in organic chemistry.
Henry Reaction Mechanism
The Henry reaction proceeds via a base-catalyzed nitroaldol condensation. The mechanism involves the following key steps:
-
Deprotonation: A base abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.[1]
-
Nucleophilic Attack: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of butanal.
-
Protonation: The resulting alkoxide is protonated by the conjugate acid of the base, yielding the β-nitro alcohol, 2-nitro-3-hexanol.[1]
Dehydration Mechanism
The dehydration of the β-nitro alcohol to the nitroalkene can proceed through different pathways depending on the conditions, with the E1cB (Elimination Unimolecular Conjugate Base) mechanism being plausible under basic conditions, while an E1 or E2 mechanism is favored under acidic conditions. A common laboratory method involves heating with a dehydrating agent like phthalic anhydride.[3]
Experimental Protocols
Part 1: Synthesis of 2-Nitro-3-hexanol (Henry Reaction)
A general procedure for the Henry reaction between an aldehyde and a nitroalkane is as follows:
-
Reaction Setup: To a stirred solution of nitroethane in a suitable solvent (e.g., ethanol (B145695) or methanol), add butanal.
-
Catalyst Addition: Slowly add a catalytic amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, while maintaining the reaction temperature, typically between 0 and 25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-nitro-3-hexanol. Further purification can be achieved by column chromatography.
Part 2: Synthesis of this compound (Dehydration)
A common and effective method for the dehydration of β-nitro alcohols utilizes phthalic anhydride.[3]
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine the crude 2-nitro-3-hexanol with phthalic anhydride.
-
Dehydration: Heat the mixture under reduced pressure. The this compound product will distill as it is formed, along with water.
-
Collection: Collect the distillate in a receiving flask cooled in an ice bath.
-
Work-up: Separate the organic layer from the aqueous layer.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and distill under reduced pressure to obtain pure this compound.
Quantitative Data
Specific yield data for the synthesis of this compound is not extensively reported. However, yields for analogous Henry reactions and subsequent dehydrations are generally in the moderate to good range.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [4] |
| Molecular Weight | 129.16 g/mol | [4] |
| Boiling Point (est.) | 209.22 °C | [5] |
| Density (est.) | 1.0359 g/cm³ | [5] |
| Refractive Index (est.) | 1.4411 | [5] |
Product Characterization
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity. While specific spectra for this compound are not available in the searched literature, the expected characteristic signals are outlined below.
| Method | Expected Observations |
| ¹H NMR | Signals corresponding to the vinyl proton, the allylic protons of the propyl group, and the methyl group attached to the double bond. |
| ¹³C NMR | Signals for the two sp² hybridized carbons of the double bond, as well as the carbons of the propyl and methyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=C double bond and the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (129.16 g/mol ). |
References
Spectroscopic Characterization of 2-Nitro-2-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-nitro-2-hexene. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this document presents a combination of established spectroscopic principles for conjugated nitroalkenes, data from structurally similar compounds, and detailed experimental protocols. This guide is intended to serve as a valuable resource for the analysis and characterization of this and related α,β-unsaturated nitro compounds.
Spectroscopic Data Summary
The following table summarizes the predicted and expected spectroscopic data for this compound based on analogous compounds and known spectroscopic trends. It is crucial to note that these are estimations and should be confirmed by experimental analysis.
| Spectroscopic Technique | Parameter | Predicted/Expected Value |
| ¹H NMR | Chemical Shift (δ) | Vinyl Proton (C3-H): 6.8 - 7.2 ppm (triplet) Allylic Protons (C4-H₂): 2.2 - 2.5 ppm (quartet) Methyl Protons (C1-H₃): 2.1 - 2.4 ppm (singlet) Ethyl Protons (C5-H₂): 1.0 - 1.3 ppm (sextet) Terminal Methyl Protons (C6-H₃): 0.9 - 1.1 ppm (triplet) |
| ¹³C NMR | Chemical Shift (δ) | C1: ~15 ppm C2: 145 - 155 ppm C3: 135 - 145 ppm C4: ~30 ppm C5: ~22 ppm C6: ~13 ppm |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Asymmetric NO₂ Stretch: 1530 - 1560 cm⁻¹ (strong) Symmetric NO₂ Stretch: 1340 - 1370 cm⁻¹ (strong) C=C Stretch: 1640 - 1660 cm⁻¹ (medium) =C-H Stretch: 3000 - 3100 cm⁻¹ (medium) |
| Mass Spectrometry (EI) | Mass-to-Charge Ratio (m/z) | Molecular Ion [M]⁺•: 129.0789 Major Fragments: [M-NO₂]⁺ (m/z 83), loss of alkyl fragments |
| UV-Vis Spectroscopy | λmax | 230 - 250 nm (in ethanol (B145695) or hexane) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and should be adapted as necessary for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). To ensure homogeneity, the sample can be prepared in a separate vial before being transferred to a clean, dry 5 mm NMR tube.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS or residual solvent signal.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.[1][2]
-
Data Acquisition:
-
Follow the same initial steps for locking and shimming as in ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans and a longer acquisition time are generally necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (for neat liquid):
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[4][6]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.[4]
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, direct infusion via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
-
Ionization (Electron Ionization - EI):
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane.[11]
-
The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and a conceptual pathway for the characterization of an unknown compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
An In-depth Technical Guide to the Reactivity and Stability of 2-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and stability of 2-nitro-2-hexene, a conjugated nitroalkene of interest in organic synthesis and drug development. Due to the electrophilic nature of the nitroalkene moiety, this compound serves as a versatile building block for the synthesis of complex molecules and as a potential modulator of biological pathways. This document outlines its key chemical properties, reactivity profile, stability considerations, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a nitroalkene with the molecular formula C₆H₁₁NO₂.[1][2] Its physical and chemical properties are summarized in the table below, based on available data.[1][2]
| Property | Value | Source |
| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |
| CAS Number | 6065-17-4 | --INVALID-LINK-- |
| Boiling Point | 188.3 °C at 760 mmHg (estimated) | --INVALID-LINK-- |
| Density | 0.965 g/cm³ (estimated) | --INVALID-LINK-- |
| Flash Point | 65.6 °C (estimated) | --INVALID-LINK-- |
| Refractive Index | 1.4411 (estimated) | --INVALID-LINK-- |
| InChI | InChI=1S/C6H11NO2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3/b6-5- | --INVALID-LINK-- |
| SMILES | CCC/C=C(\C)/--INVALID-LINK--[O-] | --INVALID-LINK-- |
Reactivity Profile
The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. This makes it a potent Michael acceptor and a reactive dienophile in cycloaddition reactions.
Michael Addition
This compound is expected to readily undergo Michael addition (1,4-conjugate addition) with a wide range of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
General Reaction Scheme:
Caption: Michael addition to this compound.
Common nucleophiles for this reaction include thiols, amines, and carbanions (e.g., enolates). The resulting nitroalkane product can be further transformed into other functional groups. For instance, the addition of thiophenol to nitroalkenes in aqueous media has been shown to be an efficient process.[3]
Diels-Alder Reaction
As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder reactions, a powerful method for the construction of six-membered rings.[4][5][6][7] The nitro group acts as a strong electron-withdrawing group, accelerating the reaction with electron-rich dienes.
General Reaction Scheme:
Caption: Diels-Alder reaction of this compound.
Reduction of the Nitro Group
The nitro group of this compound can be reduced to various other functionalities, most commonly an amine. This transformation is highly valuable in synthetic chemistry, providing access to amino compounds. A variety of reducing agents can be employed, with the choice of reagent determining the final product. For instance, the reduction of the isomeric 3-nitro-2-hexene (B15491669) has been successfully achieved using iron in acidic media.[8]
General Reaction Scheme:
Caption: Reduction of this compound to an amine.
Stability Studies
The stability of this compound is a critical consideration for its synthesis, storage, and application. Conjugated nitroalkenes can be susceptible to polymerization and decomposition, particularly under harsh conditions.
Thermal Stability
Photochemical Stability
The photochemical stability of conjugated nitroalkenes is another important aspect, as exposure to light, particularly UV radiation, can lead to degradation. While specific studies on this compound are lacking, it is known that conjugated systems can undergo photochemical reactions. It is recommended to store this compound in amber vials or protected from light to minimize potential photodegradation.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for studies on this compound, based on established methods for similar compounds.
Synthesis of this compound
A common method for the synthesis of nitroalkenes is the Henry reaction (nitroaldol reaction) between a nitroalkane and an aldehyde, followed by dehydration.[10][11]
Workflow for Synthesis:
Caption: Synthesis of this compound workflow.
Protocol:
-
Henry Reaction: To a solution of nitroethane in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., sodium hydroxide). Cool the mixture in an ice bath.
-
Slowly add butyraldehyde to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir for several hours until completion, monitored by TLC.
-
Acidify the reaction mixture and extract the product, 2-nitro-3-hexanol.
-
Dehydration: Dissolve the crude 2-nitro-3-hexanol in a solvent like dichloromethane.
-
Add a dehydrating agent, such as acetic anhydride (B1165640) or methanesulfonyl chloride, in the presence of a base (e.g., triethylamine).
-
Stir the reaction at room temperature until the dehydration is complete.
-
Purify the resulting this compound by column chromatography.
Protocol for Michael Addition with a Thiol
This protocol describes the conjugate addition of a thiol to this compound.
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or aqueous media).[3]
-
Add the thiol nucleophile (e.g., thiophenol).
-
Add a catalytic amount of a base (e.g., triethylamine (B128534) or sodium bicarbonate).[3]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the resulting thioether adduct by column chromatography.
Protocol for Reduction to an Amine
This protocol is adapted from the reduction of 3-nitro-2-hexene.[8]
Protocol:
-
In a round-bottom flask, combine this compound, iron powder, and a solvent mixture of ethanol (B145695) and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction and filter off the iron salts.
-
Basify the filtrate with a solution of sodium hydroxide.
-
Extract the product, 2-hexanamine, with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Relevance in Drug Development
Nitroalkenes are increasingly recognized for their potential in drug discovery and development. Their ability to act as Michael acceptors allows them to covalently modify biological nucleophiles, such as cysteine residues in proteins.[12] This mechanism is implicated in the modulation of various signaling pathways.
Modulation of Nrf2 and NF-κB Signaling
Fatty acid nitroalkenes have been shown to activate the Nrf2 antioxidant response pathway and inhibit NF-κB-mediated inflammation.[12] While not a fatty acid derivative, the electrophilic nature of this compound suggests it could potentially interact with similar cellular targets.
Hypothetical Signaling Pathway Involvement:
Caption: Potential modulation of Nrf2 and NF-κB pathways.
STING Inhibition
Recent studies have identified nitroalkene-based compounds as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which is involved in inflammatory responses.[13] This highlights a promising avenue for the development of novel anti-inflammatory drugs based on the nitroalkene scaffold.
The versatile reactivity and potential biological activity of this compound make it a compound of significant interest for further investigation in both synthetic chemistry and drug discovery. The protocols and information provided in this guide serve as a foundation for researchers to explore the full potential of this valuable chemical entity.
References
- 1. This compound | C6H11NO2 | CID 6433472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. scielo.br [scielo.br]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sci-rad.com [sci-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Nitroalkene Chemistry: A Technical Guide to Early Foundational Studies
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the nitro group, a cornerstone of modern organic synthesis, has a rich history rooted in the foundational discoveries of the late 19th and early 20th centuries. This technical guide delves into the seminal studies that first elucidated the fundamental reactions of nitroalkenes and their precursors. These early investigations into the Henry (nitroaldol) reaction, the Nef reaction, and the Michael addition laid the groundwork for the diverse applications of nitro compounds in contemporary chemistry and drug development. This document provides a detailed examination of the original experimental methodologies, quantitative data from these pioneering studies, and visualizations of the core chemical transformations.
The Henry Reaction: Pioneering Carbon-Carbon Bond Formation
In 1895, the Belgian chemist Louis Henry reported a novel carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base, yielding a β-nitro alcohol.[1][2][3][4] This transformation, now known as the Henry or nitroaldol reaction, proved to be a versatile method for the construction of complex molecules due to the synthetic utility of its products.[1][5] The β-nitro alcohols can be readily dehydrated to form nitroalkenes, reduced to β-amino alcohols, or oxidized to α-nitro ketones.[1][2]
Early Experimental Protocol for the Henry Reaction
Henry's initial investigations involved the reaction of nitromethane (B149229) with various aldehydes. A typical early protocol for the reaction of nitromethane with formaldehyde (B43269) is as follows:
Experimental Protocol: Synthesis of 2-Nitro-1,3-propanediol
-
Reactants: Formaldehyde (aqueous solution) and Nitromethane.
-
Base: An aqueous solution of potassium carbonate.
-
Procedure:
-
Nitromethane is added to an aqueous solution of formaldehyde.
-
A dilute solution of potassium carbonate is slowly added to the mixture, keeping the temperature low.
-
The reaction mixture is allowed to stand for a period of time.
-
The product, 2-nitro-1,3-propanediol, is isolated from the reaction mixture.
-
Note: Early reports often lacked the precise quantitative details and analytical rigor of modern publications.
Quantitative Data from Early Henry Reaction Studies
The following table summarizes representative data from early studies of the Henry reaction.
| Nitroalkane | Carbonyl Compound | Base | Product | Yield (%) | Reference |
| Nitromethane | Formaldehyde | K2CO3 | 2-Nitro-1,3-propanediol | Not specified | [3] |
| Nitromethane | Acetaldehyde | K2CO3 | 1-Nitro-2-propanol | Not specified | [3] |
| Nitroethane | Formaldehyde | K2CO3 | 2-Nitro-1-butanol | Not specified | [3] |
Mechanistic Pathway of the Henry Reaction
The Henry reaction proceeds through the deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate, which then attacks the electrophilic carbonyl carbon. The resulting alkoxide is subsequently protonated to yield the β-nitro alcohol. All steps of the Henry reaction are reversible.[1]
The Nef Reaction: Converting Nitro to Carbonyl
In 1894, John Ulric Nef reported that the acid hydrolysis of a salt of a primary or secondary nitroalkane leads to the formation of an aldehyde or a ketone, respectively, along with nitrous oxide.[6][7][8] This reaction, known as the Nef reaction, provided a crucial method for converting nitroalkanes, often synthesized via the Henry reaction, into valuable carbonyl compounds.[8][9] The reaction was pioneered a year earlier in 1893 by Konovalov, who converted the potassium salt of 1-phenylnitroethane to acetophenone (B1666503) using sulfuric acid.[6]
Early Experimental Protocol for the Nef Reaction
Nef's original procedure involved the use of strong mineral acids. The following protocol is representative of his early work:
Experimental Protocol: Synthesis of Acetaldehyde from Nitroethane
-
Reactants: Sodium salt of nitroethane and Sulfuric acid.
-
Procedure:
-
The sodium salt of nitroethane is prepared by treating nitroethane with a sodium alkoxide.
-
The salt is then added to concentrated sulfuric acid.
-
The reaction is often described as "violent".[6]
-
Acetaldehyde is isolated from the reaction mixture, with nitrous oxide being a significant byproduct.
-
Quantitative Data from Early Nef Reaction Studies
The following table presents data from Nef's 1894 paper on the reaction of the sodium salt of nitroethane with sulfuric acid.[6]
| Reactant | Product | Yield of Aldehyde (%) | Yield of Nitrous Oxide (%) | Reference |
| Sodium salt of nitroethane | Acetaldehyde | at least 70% | 85-89% | [6] |
Mechanistic Pathway of the Nef Reaction
The mechanism of the Nef reaction begins with the protonation of the nitronate salt to form a nitronic acid, which then tautomerizes to an iminium ion. This intermediate is subsequently attacked by water, and after a series of proton transfers and eliminations, the carbonyl compound and nitroxyl (B88944) (which dimerizes to nitrous oxide) are formed.[6]
The Michael Addition: Conjugate Addition to Nitroalkenes
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, now widely known as the Michael reaction, was first described by Arthur Michael in 1887.[10] The scope of this reaction was soon expanded to include nitroalkenes as powerful Michael acceptors.[10][11] The electron-withdrawing nature of the nitro group activates the alkene for nucleophilic attack at the β-position, providing a versatile method for the formation of new carbon-carbon and carbon-heteroatom bonds.[11][12]
Early Experimental Protocol for the Michael Addition to a Nitroalkene
An early example of a Michael-type addition to a nitroalkene involves the reaction of a malonic ester with a nitroalkene in the presence of a base.
Experimental Protocol: Addition of Diethyl Malonate to β-Nitrostyrene
-
Reactants: β-Nitrostyrene and Diethyl malonate.
-
Base: Sodium ethoxide in ethanol (B145695).
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared.
-
Diethyl malonate is added to the basic solution to form the enolate.
-
β-Nitrostyrene is then added to the reaction mixture.
-
The mixture is stirred, often with gentle heating.
-
After the reaction is complete, the mixture is neutralized with acid, and the product is isolated by extraction and distillation or crystallization.
-
Quantitative Data from Early Michael Addition Studies
Logical Relationship of Foundational Nitroalkene Reactions
The Henry, Nef, and Michael reactions are intrinsically linked in synthetic organic chemistry. The product of a Henry reaction, a β-nitro alcohol, can be dehydrated to a nitroalkene, which can then serve as a substrate in a Michael addition. The product of the Michael addition, a nitroalkane, can then be converted to a carbonyl compound via the Nef reaction. This logical workflow highlights the synthetic power of these early discoveries.
Early Synthesis of Nitroalkenes
The development of reactions utilizing nitroalkenes necessitated methods for their synthesis. One of the earliest and most straightforward methods for the preparation of nitroalkenes was the dehydration of β-nitro alcohols, which were accessible through the Henry reaction.[11]
Experimental Protocol for Nitroalkene Synthesis via Dehydration
A common early method for the dehydration of a β-nitro alcohol involved heating with a dehydrating agent.
Experimental Protocol: Synthesis of β-Nitrostyrene
-
Reactant: 2-Nitro-1-phenylethanol (the product of the Henry reaction between benzaldehyde (B42025) and nitromethane).
-
Dehydrating Agent: Phthalic anhydride (B1165640) or a strong acid.
-
Procedure:
-
2-Nitro-1-phenylethanol is mixed with a dehydrating agent such as phthalic anhydride.
-
The mixture is heated, often under reduced pressure, to distill the product.
-
The crude β-nitrostyrene is then purified, typically by recrystallization.
-
Conclusion
The pioneering studies of Louis Henry, John Ulric Nef, and Arthur Michael in the late 19th century laid the chemical foundation for the rich and diverse field of nitroalkene chemistry. Their development of the Henry, Nef, and Michael reactions provided the essential tools for the synthesis and transformation of this important class of compounds. The experimental protocols and mechanistic insights from this era, while lacking the precision of modern techniques, represent monumental achievements in the history of organic synthesis. For contemporary researchers in drug development and other scientific fields, an understanding of these foundational principles is invaluable for the continued innovation and application of nitroalkene chemistry.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry reaction - Wikiwand [wikiwand.com]
- 3. redalyc.org [redalyc.org]
- 4. About: Henry reaction [dbpedia.org]
- 5. youtube.com [youtube.com]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. Nitroalkene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
2-Nitro-2-hexene: A Technical Review of Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-2-hexene is an unsaturated nitroalkene, a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. While specific research on this compound is limited, the broader family of nitroalkenes has garnered significant interest in synthetic chemistry and drug discovery due to their versatile reactivity and diverse biological activities. Nitroalkenes serve as valuable intermediates in organic synthesis and have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the available information on this compound, supplemented with data from closely related short-chain nitroalkenes to offer a broader context for its potential applications.
Chemical and Physical Properties
Quantitative data for this compound has been compiled from various chemical databases. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| CAS Number | 6065-17-4 | [1] |
| Boiling Point | 188.3 °C at 760 mmHg (estimated) | |
| Density | 0.965 g/cm³ (estimated) | |
| Refractive Index | 1.4411 (estimated) | |
| LogP (octanol-water) | 2.3 (calculated) | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis via Henry Reaction and Dehydration
Step 1: Henry Reaction (Formation of 2-Nitro-3-hexanol)
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1][2]
-
Materials:
-
Nitroethane
-
A base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine base like triethylamine)
-
A suitable solvent (e.g., methanol, ethanol, or water)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butyraldehyde in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add nitroethane to the cooled solution.
-
Add the base catalyst dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition of the base, allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude 2-nitro-3-hexanol.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Step 2: Dehydration of 2-Nitro-3-hexanol
The dehydration of the β-nitro alcohol intermediate yields the desired nitroalkene.[1]
-
Materials:
-
2-Nitro-3-hexanol (from Step 1)
-
A dehydrating agent (e.g., acetic anhydride, phthalic anhydride, or methanesulfonyl chloride in the presence of a base)
-
A suitable solvent (e.g., pyridine, dichloromethane)
-
-
Procedure (using acetic anhydride):
-
Dissolve 2-nitro-3-hexanol in an excess of acetic anhydride.
-
Add a catalytic amount of a base (e.g., sodium acetate).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
-
Caption: Synthesis of this compound.
Spectroscopic Data
Specific spectroscopic data for this compound is not well-documented in publicly available literature. However, characteristic spectral features for aliphatic nitroalkenes can be inferred from general principles and data for related compounds.
| Spectroscopic Technique | Expected Characteristic Signals for Aliphatic Nitroalkenes | Reference |
| ¹H NMR | The proton adjacent to the nitro group typically appears in the range of 4.0-4.4 ppm. | [3] |
| ¹³C NMR | The carbon atom bearing the nitro group is expected to be significantly deshielded. | |
| IR Spectroscopy | Strong asymmetric and symmetric stretching vibrations for the N-O bonds are expected around 1550 cm⁻¹ and 1365 cm⁻¹, respectively. | [3][4] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 129. The fragmentation pattern would likely involve the loss of the nitro group (NO₂). |
Biological Activity and Mechanism of Action
While no specific biological studies on this compound have been found, the class of nitroalkenes, particularly nitrated fatty acids, has been shown to possess significant anti-inflammatory properties.[5] The primary mechanism of action for these compounds is believed to be through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Nitroalkenes are electrophilic molecules that can react with nucleophilic residues in proteins, such as cysteine, via a Michael addition. This covalent modification can alter the function of key signaling proteins. In the context of inflammation, nitroalkenes have been shown to inhibit the NF-κB pathway.[5]
NF-κB Signaling Pathway Inhibition by Nitroalkenes:
The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IKK complex (IκB kinase) is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Nitroalkenes can inhibit this pathway at multiple points. One proposed mechanism is the direct alkylation of cysteine residues on the IKK complex or on NF-κB subunits themselves, thereby preventing their activation and subsequent downstream signaling.
Caption: Inhibition of NF-κB pathway by nitroalkenes.
Quantitative Biological Data
As of this review, no specific quantitative biological data (e.g., IC₅₀, EC₅₀, LD₅₀) for this compound has been reported in the scientific literature. Research on the biological effects of short-chain nitroalkenes is an emerging area, and future studies may provide such data. For context, some short-chain fatty acids, which are structurally distinct but also short-chain aliphatic molecules, have been studied for their effects on cell viability, with IC₅₀ values varying widely depending on the cell line and specific compound.[6]
Conclusion
This compound is a small, unsaturated nitroalkene with potential for further investigation. While specific data on this compound is scarce, the broader class of nitroalkenes demonstrates significant promise in organic synthesis and medicinal chemistry. Their established anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, suggest that this compound and similar short-chain nitroalkenes could be valuable targets for future research and development in the context of inflammatory diseases. Further studies are warranted to elucidate the specific synthesis, properties, and biological activities of this compound to fully understand its potential applications.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. A novel nitroalkene‐α‐tocopherol analogue inhibits inflammation and ameliorates atherosclerosis in Apo E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ability of short-chain fatty acids to reduce inflammation and attract leucocytes to the inflamed skin of gilthead seabream (Sparus aurata L.) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 2-Nitro-2-hexene, a conjugated nitroalkene of interest in organic synthesis and potentially in drug discovery. The information is presented to be a valuable resource for researchers and professionals working with this and similar compounds.
Chemical Identity and Physical Properties
This compound is a nitroalkene with the chemical formula C₆H₁₁NO₂. It exists as two geometric isomers, (E)-2-Nitro-2-hexene and (Z)-2-Nitro-2-hexene. The physical properties are summarized in the tables below. Much of the available data is computed, as experimental determination for this specific compound is not widely reported.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 129.16 g/mol | --INVALID-LINK-- |
| CAS Number | 6065-17-4 (unspecified stereochemistry) | --INVALID-LINK-- |
Table 2: Physical Properties of this compound Isomers
| Property | (E)-2-Nitro-2-hexene | (Z)-2-Nitro-2-hexene | Source |
| IUPAC Name | (2E)-2-nitrohex-2-ene | (2Z)-2-nitrohex-2-ene | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | Not specified | 123464-52-8 | --INVALID-LINK-- |
| Boiling Point | 188.3 °C at 760 mmHg (estimate) | Not specified | --INVALID-LINK-- |
| Density | 0.965 g/cm³ (estimate) | Not specified | --INVALID-LINK-- |
| Refractive Index | 1.4411 (estimate) | Not specified | --INVALID-LINK-- |
| Flash Point | 65.6 °C (estimate) | Not specified | --INVALID-LINK-- |
| LogP | 2.3 (computed) | 2.3 (computed) | --INVALID-LINK--, --INVALID-LINK-- |
Chemical Synthesis
The primary route for the synthesis of this compound involves a two-step process: a Henry (nitroaldol) reaction between butyraldehyde (B50154) and nitroethane, followed by dehydration of the resulting nitro alcohol.
Step 1: Henry Reaction (Formation of 3-Hydroxy-2-nitrohexane) [1][2]
-
To a stirred solution of nitroethane (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or water) at 0 °C, add butyraldehyde (1.0 eq).
-
Slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or triethylamine) while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-hydroxy-2-nitrohexane.
Step 2: Dehydration to this compound [1]
-
Dissolve the crude 3-hydroxy-2-nitrohexane in a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a dehydrating agent such as acetic anhydride (B1165640) or methanesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound as a mixture of (E) and (Z) isomers.
Purification: The (E) and (Z) isomers can be separated by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, the allylic protons, and the protons of the propyl and methyl groups. The coupling constants between the vinylic and allylic protons can help in assigning the (E) and (Z) stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp² carbons of the double bond, with the carbon bearing the nitro group being significantly downfield.
3.2. Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show strong characteristic absorption bands for the nitro group.
-
Asymmetric N-O stretch: ~1550-1500 cm⁻¹
-
Symmetric N-O stretch: ~1350-1300 cm⁻¹
-
C=C stretch: ~1640 cm⁻¹
3.3. Mass Spectrometry (MS) The electron ionization mass spectrum (EI-MS) of this compound would likely show the molecular ion peak (M⁺) at m/z 129. Common fragmentation patterns for nitroalkenes include the loss of the nitro group (NO₂) and cleavage of the alkyl chain.
Chemical Reactivity
Conjugated nitroalkenes like this compound are versatile intermediates in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various reactions.
4.1. Michael Addition this compound is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions.
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol (B145695) or acetonitrile.
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Michael adduct, which can be purified by crystallization or column chromatography.
4.2. Diels-Alder Reaction The electron-deficient double bond of this compound makes it a good dienophile in [4+2] cycloaddition reactions with conjugated dienes.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as toluene (B28343) or dichloromethane.
-
Add freshly distilled cyclopentadiene (B3395910) (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess diene under reduced pressure.
-
The resulting cycloadduct can be purified by column chromatography or crystallization.
Biological Activity and Drug Development Potential
Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The nitro group can act as a pharmacophore, often through redox mechanisms within cells. While specific studies on the biological activity of this compound are limited, its nature as a reactive Michael acceptor suggests potential for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity could be explored in the context of targeted covalent inhibitors in drug development. Further research is warranted to investigate the specific biological effects and therapeutic potential of this compound and its derivatives.
Safety Information
Nitroalkenes should be handled with care as they can be lachrymatory and are potentially toxic. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). For detailed safety information, refer to the Safety Data Sheet (SDS) for this or similar compounds.
References
Spectroscopic Profile of 2-Nitro-2-hexene: A Technical Guide
This guide provides a detailed overview of the expected spectroscopic data for the compound 2-Nitro-2-hexene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₃) | ~ 2.1 | s | - |
| H3 (CH) | ~ 7.0 | t | ~ 7.5 |
| H4 (CH₂) | ~ 2.2 | sextet | ~ 7.5 |
| H5 (CH₂) | ~ 1.5 | sextet | ~ 7.5 |
| H6 (CH₃) | ~ 0.9 | t | ~ 7.5 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~ 15 |
| C2 | ~ 145 |
| C3 | ~ 135 |
| C4 | ~ 30 |
| C5 | ~ 22 |
| C6 | ~ 13 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | ~ 1550 | Strong |
| Symmetric NO₂ Stretch | ~ 1365 | Strong |
| C=C Stretch | ~ 1650 | Medium |
| C-H Stretch (sp²) | ~ 3030 | Medium |
| C-H Stretch (sp³) | ~ 2850-2960 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion |
| 129 | [M]⁺ (Molecular Ion) |
| 83 | [M - NO₂]⁺ |
| 70 | [C₅H₁₀]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) could be analyzed in a liquid cell. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would be performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Thermochemical Properties of 2-Nitro-2-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-2-hexene is an unsaturated nitroalkene, a class of organic compounds recognized for their versatile reactivity and significant potential in organic synthesis and drug discovery.[1][2] The presence of the nitro group in conjugation with a carbon-carbon double bond activates the molecule for a variety of chemical transformations, making it a valuable intermediate.[1] Understanding the thermochemical properties of this compound is crucial for process development, safety assessment, and for predicting its reactivity and stability. This technical guide summarizes the available physical data for this compound, provides thermochemical data for structurally similar compounds to allow for informed estimations, and details the standard experimental methodologies for determining these properties.
Physicochemical Properties of this compound
While specific experimental thermochemical data such as enthalpy of formation are not available, several key physicochemical properties of this compound have been reported.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [3] |
| Molecular Weight | 129.16 g/mol | [3] |
| Boiling Point | 209.22 °C (rough estimate) | ChemicalBook |
| Density | 1.0359 g/cm³ (estimate) | ChemicalBook |
| CAS Number | 6065-17-4 | [3] |
Thermochemical Data of Analogous Compounds
To provide a framework for estimating the thermochemical properties of this compound, the following tables present data for structurally related nitroalkanes and other relevant compounds. It is important to note that the presence of the double bond and the specific isomerism of this compound will influence its thermochemical properties, and therefore, these values should be used with caution.
Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.
| Compound | Formula | State | ΔHf° (kJ/mol) | Source |
| Nitrocyclohexane | C₆H₁₁NO₂ | Liquid | -241.4 ± 2.5 | NIST WebBook |
| 1-Nitropentane | C₅H₁₁NO₂ | Gas | -164.43 | [4] |
| Nitroethane | C₂H₅NO₂ | Liquid | -113.4 ± 0.8 | NIST WebBook |
| Nitrobenzene | C₆H₅NO₂ | Liquid | 41.8 ± 0.8 | [5] |
Standard Molar Entropy
Standard molar entropy (S°) is the entropy content of one mole of a substance under standard state conditions.
| Compound | Formula | State | S° (J/mol·K) | Source |
| Nitrobenzene | C₆H₅NO₂ | Liquid | 235.6 | [5] |
| 1-Hexene (B165129) | C₆H₁₂ | Liquid | 296.27 ± 0.50 | [6] |
| Cyclohexane | C₆H₁₂ | Liquid | 204.31 ± 0.84 | NIST WebBook |
Heat Capacity
Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius.
| Compound | Formula | State | Cp (J/mol·K) | Temperature (K) | Source | |---|---|---|---|---| | Nitrobenzene | C₆H₅NO₂ | Liquid | 186.7 | 298.15 |[5] | | 1-Hexene | C₆H₁₂ | Liquid | 189.5 | 298.15 |[6] | | Nitroethane | C₂H₅NO₂ | Solid | 88.03 | 182.9 |[7] |
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of this compound would involve well-established experimental techniques. The following are detailed methodologies for key experiments.
Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry
The standard enthalpy of formation of this compound can be derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.[8]
Objective: To measure the heat of combustion of this compound at constant volume and calculate its standard enthalpy of formation.
Apparatus:
-
Parr-type bomb calorimeter
-
High-precision thermometer (e.g., platinum resistance thermometer)
-
Pellet press
-
Crucible (e.g., platinum or fused silica)
-
Ignition wire (e.g., platinum or nichrome)
-
Oxygen cylinder with pressure regulator
-
Analytical balance
Procedure:
-
A pellet of a known mass (approximately 0.5-1.0 g) of this compound is prepared using a pellet press.
-
The pellet is placed in the crucible within the bomb calorimeter.
-
A fuse wire of known mass and heat of combustion is attached to the electrodes, making contact with the sample.
-
A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
The bomb is placed in the calorimeter vessel containing a known mass of water.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The bomb is removed, and the remaining contents are analyzed for unburned carbon and the formation of nitric acid (from the nitrogen in the sample and residual atmospheric nitrogen).
Data Analysis: The heat capacity of the calorimeter is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of this compound is then calculated using the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of nitric acid. The standard enthalpy of formation is then calculated using Hess's Law.
Determination of Heat Capacity by Adiabatic Calorimetry
Objective: To measure the heat capacity of this compound as a function of temperature.
Apparatus:
-
Adiabatic calorimeter
-
Cryostat for temperature control
-
Heater with a known power output
-
High-precision temperature and pressure sensors
Procedure:
-
A known mass of purified this compound is sealed in the calorimeter vessel.
-
The calorimeter is cooled to the desired starting temperature (e.g., near liquid nitrogen temperature).
-
The sample is heated in a series of steps by supplying a known amount of electrical energy.
-
After each heating period, the system is allowed to reach thermal equilibrium, and the temperature rise is measured.
-
The heat capacity is calculated from the energy input and the corresponding temperature change.
Synthesis and Reactivity
Synthesis of this compound
A common method for the synthesis of nitroalkenes like this compound is through the dehydration of the corresponding nitro-alcohol.[9]
Reactivity of Nitroalkenes
Nitroalkenes are versatile Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity is central to their utility in organic synthesis.[1]
Biological Significance and Toxicology
The nitro group is a common functionality in many biologically active compounds.[10] Nitroalkenes, in particular, are known to exhibit a range of biological activities, which can be attributed to their reactivity as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles such as cysteine residues in proteins.[11] This reactivity underlies both their potential therapeutic effects and their toxicity. The metabolism of nitro compounds can lead to the formation of reactive intermediates that may cause cellular damage.[12][13] While specific signaling pathways involving this compound have not been elucidated, its chemical nature suggests that it could interact with various cellular targets. Further research is required to understand the specific biological effects and toxicological profile of this compound.
References
- 1. Nitroalkene - Wikipedia [en.wikipedia.org]
- 2. Table of specific heat capacities - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H11NO2 | CID 6433472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzene, nitro- [webbook.nist.gov]
- 6. 1-hexene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gov.uk [gov.uk]
Solubility of 2-Nitro-2-hexene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitro-2-hexene in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to predict, determine, and understand the solubility of this compound. The guide covers theoretical principles, a detailed experimental protocol for solubility determination, and criteria for solvent selection.
Predicting the Solubility of this compound: A Qualitative Approach
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like"[1][2]. This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by its molecular structure, which contains both a nonpolar hydrocarbon tail (the hexene chain) and a polar nitro group (-NO2).
The presence of the electronegative nitro group and the pi electrons in the double bond introduces polarity to the molecule. However, the six-carbon chain contributes to its nonpolar character. Therefore, this compound can be classified as a compound of intermediate polarity .
Based on this, we can predict its qualitative solubility in a range of common organic solvents:
| Solvent Category | Examples | Predicted Solubility of this compound | Rationale |
| Nonpolar Solvents | Hexane, Cyclohexane, Toluene, Benzene | Likely Soluble | The nonpolar hydrocarbon chain of this compound will have favorable van der Waals interactions with nonpolar solvents. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Very Soluble | These solvents have a moderate to high polarity and can engage in dipole-dipole interactions with the nitro group of this compound, while also being able to solvate the nonpolar part of the molecule. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Slightly Soluble to Insoluble | While the nitro group can act as a hydrogen bond acceptor, the nonpolar hexene chain will disrupt the strong hydrogen bonding network of these solvents, leading to lower solubility. Water is expected to be a particularly poor solvent. |
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The following is a detailed protocol for the isothermal shake-flask method, a widely accepted technique for determining the solubility of a liquid solute in an organic solvent[3].
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath with agitation capabilities
-
Calibrated thermometer
-
Glass vials with screw caps (B75204) and PTFE septa
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)
Experimental Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that saturation is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the exact weight of the transferred saturated solution.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound in the respective solvent.
-
-
Calculation of Solubility:
-
The solubility (S) can be expressed in various units, such as g/L, mol/L, or as a mole fraction.
-
To calculate solubility in g/L:
-
S (g/L) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / Volume of initial aliquot
-
-
To calculate solubility in mol/L:
-
S (mol/L) = S (g/L) / Molar mass of this compound
-
-
Solvent Selection Criteria
The choice of a suitable solvent extends beyond just its ability to dissolve the solute. For researchers in drug development and other regulated industries, several other factors are of critical importance[4][5][6][7].
-
Safety: This includes considerations of flammability, toxicity, and reactivity. Solvents with high flash points and low toxicity are preferred.
-
Environmental Impact: The "greenness" of a solvent is a key consideration. This encompasses its biodegradability, potential for bioaccumulation, and impact on aquatic life.
-
Process Compatibility: The solvent should be compatible with the reaction conditions, downstream processing, and purification steps. Its boiling point is a critical factor for ease of removal.
-
Regulatory Acceptance: For pharmaceutical applications, the chosen solvent must be acceptable to regulatory agencies such as the FDA and EMA.
Visualizing Workflows
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Flow for Solvent Selection
Caption: Decision-making process for selecting a suitable solvent.
Advanced Solubility Prediction Methods
For more accurate predictions, especially in the absence of experimental data, computational methods can be employed. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly being used to predict the solubility of organic compounds in various solvents[8][9][10][11]. These methods utilize molecular descriptors to build predictive models based on large datasets of known solubility data.
Conclusion
References
- 1. chem.ws [chem.ws]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 6. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-nitro-2-hexene, a valuable nitroalkene intermediate in organic synthesis. The synthesis is achieved through a two-step process commencing with a base-catalyzed Henry (nitroaldol) reaction between butyraldehyde (B50154) and nitroethane to form the intermediate, 2-nitro-3-hexanol. Subsequent dehydration of the nitro alcohol yields the target compound, this compound. This application note includes detailed experimental procedures, a summary of reaction yields from various reported methods, and important safety considerations for handling nitro compounds.
Introduction
Nitroalkenes are versatile building blocks in organic chemistry, serving as precursors to a wide array of functional groups and complex molecules.[1] The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack, and a valuable participant in various C-C bond-forming reactions. The Henry reaction, a classic method for the formation of β-nitro alcohols from aldehydes and nitroalkanes, is a cornerstone of nitroalkene synthesis.[1] Subsequent dehydration of the resulting nitro alcohol provides a reliable route to the corresponding nitroalkene.
Synthesis Overview
The synthesis of this compound is typically accomplished in two main steps:
-
Henry Reaction: A base-catalyzed condensation of butyraldehyde and nitroethane to produce 2-nitro-3-hexanol.
-
Dehydration: Elimination of water from 2-nitro-3-hexanol to form the carbon-carbon double bond of this compound.
Data Presentation
Table 1: Reported Synthetic Routes and Yields for this compound
| Step | Reactants/Starting Material | Reagents and Conditions | Product | Reported Yield (%) | Reference |
| 1 & 2 | Butyraldehyde, Nitroethane | (i) NaOH, (ii) AcCl, (iii) Na2CO3 | This compound | Not specified | --INVALID-LINK--[2] |
| 2 | 2-Nitro-3-hexanol | Triethylamine (B128534), Trifluoroacetic anhydride (B1165640) in Dichloromethane (B109758) for 0.83 h | This compound | 74% | --INVALID-LINK--[2] |
| 2 | 3-Acetoxy-2-nitrohexane | Sodium hydrogencarbonate in Benzene | This compound | Not specified | --INVALID-LINK--[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol [3] |
| Boiling Point | 188.3 °C at 760 mmHg[2] |
| Density | 0.965 g/cm³[2] |
| Flash Point | 65.6 °C[2] |
| CAS Number | 6065-17-4[3] |
Experimental Protocols
Part 1: Synthesis of 2-Nitro-3-hexanol via Henry Reaction
This protocol is a generalized procedure based on the principles of the Henry reaction.
Materials:
-
Butyraldehyde
-
Nitroethane
-
Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., triethylamine)
-
Ethanol (B145695) or other suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butyraldehyde (1.0 eq) in ethanol.
-
Cool the flask in an ice bath.
-
Add nitroethane (1.1 eq) to the flask with stirring.
-
Slowly add a solution of sodium hydroxide (0.1 eq) in water or ethanol dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and neutralize by the slow addition of dilute hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitro-3-hexanol. The crude product may be used directly in the next step or purified by column chromatography on silica (B1680970) gel.
Part 2: Dehydration of 2-Nitro-3-hexanol to this compound
This protocol is adapted from a reported procedure with a high yield.[2]
Materials:
-
Crude 2-nitro-3-hexanol
-
Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Trifluoroacetic anhydride (TFAA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude 2-nitro-3-hexanol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add triethylamine (2.5 eq) to the solution.
-
Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for approximately 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure this compound.
Characterization of this compound
-
Appearance: Colorless to pale yellow oil.
-
Spectroscopic Data: As of the writing of this document, publicly available experimental NMR, IR, and mass spectra for this compound are limited. Researchers should perform full characterization to confirm the structure and purity of the synthesized compound. Expected spectral features include:
-
¹H NMR: Signals corresponding to the vinylic proton, the allylic protons of the propyl group, and the methyl group attached to the double bond.
-
¹³C NMR: Signals for the two sp² hybridized carbons of the nitroalkene, as well as the carbons of the alkyl chain.
-
IR Spectroscopy: Characteristic strong asymmetric and symmetric stretching bands for the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively), and a C=C stretching vibration.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (129.16 g/mol ).
-
Safety and Handling
Nitroalkanes and nitroalkenes should be handled with caution in a well-ventilated fume hood. They can be lachrymators and are potentially toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Distillation of nitroalkenes should be performed with care, as some are known to decompose explosively at elevated temperatures.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the reaction pathway.
Caption: Reaction pathway for the synthesis of this compound.
References
Application Note: Organocatalyzed Michael Addition of Dimethyl Malonate to 2-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the organocatalyzed Michael addition of dimethyl malonate to 2-Nitro-2-hexene. This reaction is a valuable carbon-carbon bond-forming method for the synthesis of γ-nitro carbonyl compounds, which are versatile intermediates in the preparation of pharmaceuticals and other biologically active molecules. The described procedure utilizes a chiral thiourea-based organocatalyst, offering a metal-free and stereoselective approach to the desired product.
Introduction
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organic synthesis.[1] Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The resulting γ-nitro carbonyl adducts can be further transformed into valuable building blocks such as γ-amino acids or 1,4-dicarbonyl compounds.[1] In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to traditional metal-based catalysts.[2] Chiral thiourea (B124793) derivatives have proven to be particularly effective in activating nitroalkenes towards nucleophilic attack through hydrogen bonding.[2][3] This protocol details a reliable method for the Michael addition of dimethyl malonate to the aliphatic nitroalkene, this compound, using a bifunctional thiourea organocatalyst.
Experimental Protocol
This protocol is based on established procedures for the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.[4][5]
Materials:
-
This compound
-
Dimethyl malonate
-
(R,R)-1,2-Diphenylethylenediamine (DPEN)-derived thiourea catalyst
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Ethyl acetate (B1210297) (EtOAc) for chromatography
-
Hexanes for chromatography
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the (R,R)-DPEN-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous dichloromethane (2.0 mL) to the flask and stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add this compound (0.2 mmol, 1.0 equiv.) to the solution.
-
Add dimethyl malonate (0.3 mmol, 1.5 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the desired Michael adduct.
Data Presentation
The following table summarizes the expected quantitative data for the Michael addition of dimethyl malonate to this compound based on typical results for similar reactions found in the literature.[6]
| Parameter | Value |
| Reactants | |
| This compound | 0.2 mmol |
| Dimethyl malonate | 0.3 mmol |
| Catalyst Loading | 10 mol% |
| Reaction Conditions | |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours |
| Product | |
| Expected Yield | 85 - 95% |
| Expected Diastereomeric Ratio | >90:10 |
| Expected Enantiomeric Excess | >90% ee |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Michael addition.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Enantioselective Michael Addition of Dimethyl Malonate to (E)-β- Nitrostyrenes Catalyzed by Cinchona Alkaloids Under Solvent-Free Condition | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Diels-Alder Reaction with 2-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction involves a conjugated diene and a dienophile, which is typically an alkene with electron-withdrawing groups.[2] Nitroalkenes, such as 2-nitro-2-hexene, serve as potent dienophiles due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for cycloaddition.[3] This activation facilitates the reaction with electron-rich dienes to form substituted cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals.[4]
This document provides detailed application notes and generalized protocols for conducting Diels-Alder reactions with this compound. While specific experimental data for this compound is limited in the available literature, the methodologies presented here are based on analogous reactions with structurally similar nitroalkenes.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[5] This concerted nature imparts a high degree of stereospecificity to the reaction, where the stereochemistry of the reactants is retained in the product.[6]
When a cyclic diene is used, the reaction can lead to the formation of two diastereomeric products: the endo and exo adducts. The endo product, where the substituents of the dienophile are oriented towards the diene's π-system in the transition state, is often the major product due to favorable secondary orbital interactions.[7]
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocols
The following are generalized protocols for the Diels-Alder reaction of this compound with various dienes, based on procedures reported for similar nitroalkenes.[1][8]
Protocol 1: Reaction with Cyclopentadiene (B3395910) (Analogous to Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate)
Materials:
-
This compound
-
Cyclopentadiene (freshly distilled)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add freshly distilled cyclopentadiene (4.0 eq).
-
Heat the reaction mixture at 120-130 °C under a reflux condenser for 3-4 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess cyclopentadiene under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cycloadducts.
Protocol 2: Reaction with Acyclic Dienes (e.g., 2,3-Dimethyl-1,3-butadiene)
Materials:
-
This compound
-
Xylene or Toluene (anhydrous)
-
Sealed tube or high-pressure reactor
-
Heating source
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in anhydrous xylene or toluene.
-
Add 2,3-dimethyl-1,3-butadiene (1.0-5.0 eq).
-
Heat the sealed tube at a temperature ranging from 80 °C to 140 °C. The optimal temperature may need to be determined empirically.[9]
-
Monitor the reaction for 12-24 hours.
-
After cooling, carefully open the sealed tube.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the product.
Data Presentation
The following tables summarize representative quantitative data from Diels-Alder reactions of analogous nitroalkenes. This data can be used as a reference for expected outcomes in reactions involving this compound.
Table 1: Reaction of β-Fluoro-β-nitrostyrenes with Cyclopentadiene [8]
| Entry | Dienophile (Substituent on Styrene) | Diene | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | H | Cyclopentadiene | 97 | 52:48 |
| 2 | 4-Me | Cyclopentadiene | 95 | 51:49 |
| 3 | 4-Cl | Cyclopentadiene | 96 | 53:47 |
| 4 | 4-NO₂ | Cyclopentadiene | 92 | 55:45 |
Table 2: Reaction of Nitroalkenes with Various Dienes
| Entry | Dienophile | Diene | Product | Yield (%) | Reference |
| 1 | β-Nitrostyrene | 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene | 6-Nitro-substituted cyclohexenone | 75 | [6] |
| 2 | 1-Nitrocyclohexene | 2,3-Dimethyl-1,3-butadiene | cis-Fused decalin derivative | 67 | [9] |
| 3 | Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene | Bicyclic nitro-ester | 75-95 (conversion) | [1] |
Experimental Workflow
The general workflow for a typical Diels-Alder experiment involving this compound is outlined below.
References
- 1. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 9. Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of 2-Nitro-2-hexene Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitro-2-hexene is a nitroalkene, a class of organic compounds recognized for its versatile reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the nitro group makes the double bond susceptible to various nucleophilic additions and other transformations. A key reaction for the derivatives of such compounds is the Nef reaction, which converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone.[1][2] This transformation is a powerful tool in organic synthesis for converting a carbon atom that was initially nucleophilic (as a nitronate anion) into an electrophilic carbonyl carbon.[2]
Accurate characterization of the reaction products is critical for confirming reaction success, determining purity, and elucidating structural details. This application note provides detailed protocols for converting this compound to 2-hexanone (B1666271) via a two-step process (reduction followed by a Nef reaction) and the subsequent spectroscopic analysis of the product using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow and Protocols
The overall workflow involves the initial reduction of the carbon-carbon double bond in this compound to yield the saturated nitroalkane, 2-nitrohexane. The secondary nitroalkane is then subjected to the Nef reaction to produce the target ketone, 2-hexanone.
Protocol 1: Synthesis of 2-Hexanone from this compound
This protocol first describes the reduction of this compound to 2-nitrohexane, followed by the Nef reaction to yield 2-hexanone.
Part A: Reduction of this compound to 2-Nitrohexane
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (B1222165) (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (1 M HCl) until the pH is neutral.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-nitrohexane.
Part B: Nef Reaction of 2-Nitrohexane to 2-Hexanone
The classic Nef reaction involves the formation of a nitronate salt followed by acid hydrolysis.[1][3]
-
Nitronate Salt Formation: Dissolve the crude 2-nitrohexane (1.0 eq) in methanol. Add a solution of sodium methoxide (B1231860) (NaOMe) (1.1 eq) in methanol dropwise at room temperature. Stir for 1 hour to ensure complete formation of the sodium nitronate salt.
-
Acid Hydrolysis: Prepare a separate flask with cold (0 °C) dilute sulfuric acid (e.g., 3 M H₂SO₄). Pour the nitronate salt solution slowly into the stirred, cold acid. This step can be vigorous.[1]
-
Reaction: Stir the mixture at 0-5 °C for 1 hour. The formation of the ketone, 2-hexanone, occurs during this step.
-
Work-up: Extract the mixture with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude 2-hexanone can be purified by distillation.[4]
Protocol 2: Spectroscopic Analysis
1. FTIR Spectroscopy:
-
Acquire the spectrum of a thin film of the purified liquid product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Collect data from 4000 to 600 cm⁻¹.
2. NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (like COSY) spectra.
3. Mass Spectrometry:
-
Introduce a diluted sample of the purified product into the mass spectrometer, typically using an electron ionization (EI) source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 15-150).
Data Presentation and Interpretation
The following tables summarize the expected spectroscopic data for the key intermediate (2-nitrohexane) and the final product (2-hexanone).
Table 1: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Compound |
| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1530 | 2-Nitrohexane |
| Nitro (R-NO₂) | Symmetric Stretch | 1365 - 1350 | 2-Nitrohexane |
| Ketone (C=O) | Stretch | 1725 - 1705 | 2-Hexanone |
| Alkane (C-H) | Stretch | 3000 - 2850 | Both |
Note: The N–O stretching vibrations in nitroalkanes are typically strong and occur near 1550 cm⁻¹ (asymmetrical) and 1365 cm⁻¹ (symmetrical).[5]
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Nucleus | Position | Expected Chemical Shift (δ, ppm) |
| 2-Nitrohexane | ¹H | H adjacent to NO₂ (CH) | 4.0 - 4.4 |
| ¹H | Other aliphatic protons | 0.8 - 2.0 | |
| ¹³C | C bearing NO₂ | 80 - 90 | |
| ¹³C | Other aliphatic carbons | 10 - 40 | |
| 2-Hexanone | ¹H | CH₃ adjacent to C=O | 2.1 - 2.2 |
| ¹H | CH₂ adjacent to C=O | 2.4 - 2.5 | |
| ¹H | Other aliphatic protons | 0.9 - 1.6 | |
| ¹³C | Carbonyl (C=O) | 205 - 215 | |
| ¹³C | Carbons adjacent to C=O | 30 - 45 | |
| ¹³C | Other aliphatic carbons | 13 - 25 |
Note: The proton adjacent to a nitro group typically appears in the 4.0–4.4 ppm range in ¹H NMR spectra.[6]
Table 3: Expected Key Mass Spectrometry Fragments (Electron Ionization)
| Compound | m/z | Identity | Comments |
| 2-Hexanone | 100 | [M]⁺ | Molecular Ion |
| 85 | [M - CH₃]⁺ | Loss of a methyl radical (α-cleavage) | |
| 58 | [C₃H₆O]⁺ | McLafferty rearrangement product | |
| 57 | [C₄H₉]⁺ | Loss of an acetyl radical (α-cleavage) | |
| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |
Note: Hydrocarbons and their derivatives often fragment in multiple ways, but ketones are well-known for characteristic α-cleavage and McLafferty rearrangement patterns.[7]
Nef Reaction Mechanism
The conversion of the nitronate salt to a carbonyl compound proceeds through several key intermediates under strong acidic conditions.
References
The Synthetic Versatility of 2-Nitro-2-hexene in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-2-hexene emerges as a potent and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its unique electronic properties, characterized by the electron-withdrawing nitro group conjugated to a carbon-carbon double bond, render it an excellent Michael acceptor and a reactive component in various cycloaddition and condensation reactions. This reactivity profile opens avenues for the construction of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key heterocyclic systems, namely pyrroles and isoxazoles. The information is tailored for researchers and professionals in organic synthesis and drug development, offering a practical guide to harnessing the synthetic potential of this valuable nitroalkene.
Synthesis of Pyrroles via Barton-Zard Reaction
The Barton-Zard pyrrole (B145914) synthesis is a powerful method for the construction of the pyrrole ring, a fundamental heterocyclic motif in numerous natural products and pharmaceuticals. The reaction proceeds via the condensation of a nitroalkene with an isocyanoacetate ester in the presence of a base.[1][2]
General Reaction Scheme
The reaction between this compound and an ethyl isocyanoacetate would theoretically yield a substituted pyrrole. The expected reaction pathway involves a sequence of a Michael addition, cyclization, and subsequent elimination of the nitro group to afford the aromatic pyrrole ring.
Caption: Theoretical Barton-Zard synthesis of a substituted pyrrole from this compound.
Application Notes
The Barton-Zard synthesis is a robust and high-yielding method for preparing polysubstituted pyrroles. The reaction tolerates a wide range of functional groups on both the nitroalkene and the isocyanoacetate, making it a versatile tool in organic synthesis. The choice of base is crucial and can influence the reaction rate and yield. Common bases used include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate.[2][3] The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or DMF.
While a specific protocol for this compound is not available in the reviewed literature, a general procedure can be adapted from similar reactions.
Experimental Protocol (General, adapted)
Materials:
-
This compound
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add ethyl isocyanoacetate (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DBU (1.2 eq) in anhydrous acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ethyl 3-butyl-4-methylpyrrole-2-carboxylate.
Quantitative Data (Hypothetical):
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Ethyl isocyanoacetate | DBU | Acetonitrile | 25 | 18 | 75-85 (estimated) |
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
Isoxazoles and their partially saturated derivatives, isoxazolines, are important five-membered heterocycles with a broad spectrum of biological activities.[4] A primary synthetic route to these compounds involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne.[5][6]
General Reaction Scheme
In the context of this compound, it can act as the dipolarophile in a [3+2] cycloaddition reaction with a nitrile oxide, which can be generated in situ from an aldoxime or a primary nitroalkane.[6] This reaction would lead to the formation of a substituted isoxazoline (B3343090).
Caption: Theoretical 1,3-dipolar cycloaddition for isoxazoline synthesis.
Application Notes
The 1,3-dipolar cycloaddition is a highly efficient and regioselective reaction for the synthesis of five-membered heterocycles. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. In the case of this compound, the electron-withdrawing nitro group significantly influences the regiochemical outcome of the cycloaddition. Nitrile oxides can be generated in situ from various precursors, such as aldoximes using oxidizing agents (e.g., N-chlorosuccinimide) or from primary nitroalkanes using dehydrating agents (e.g., phenyl isocyanate).[6]
A specific experimental protocol for the reaction of this compound is not documented in the searched literature, but a general procedure can be outlined based on established methods.
Experimental Protocol (General, adapted)
Materials:
-
This compound
-
A suitable aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (B109758)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the aldoxime (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.2 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of N-chlorosuccinimide (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Slowly add triethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.
-
After completion, filter the reaction mixture to remove the precipitated succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted isoxazoline.
Quantitative Data (Hypothetical):
| Reactant 1 | Nitrile Oxide Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Benzaldoxime | NCS, Et3N | Dichloromethane | 25 | 16 | 70-80 (estimated) |
Conclusion
This compound represents a valuable and reactive building block for the synthesis of important heterocyclic systems. The Barton-Zard pyrrole synthesis and 1,3-dipolar cycloadditions are powerful strategies that can theoretically be applied to this substrate to generate substituted pyrroles and isoxazolines, respectively. While specific experimental data for reactions involving this compound is currently limited in the surveyed literature, the general protocols provided herein offer a solid foundation for researchers to explore and optimize these transformations. The continued investigation into the reactivity of this compound is expected to unveil new synthetic methodologies and provide access to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
References
- 1. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 2. Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Organocatalyzed Reactions Involving 2-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of organocatalyzed reactions utilizing 2-nitro-2-hexene, a versatile building block in asymmetric synthesis. The protocols detailed below focus on the Michael addition of aldehydes and ketones, reactions that furnish chiral γ-nitro carbonyl compounds, which are valuable precursors to a variety of pharmaceuticals and biologically active molecules. This document offers detailed experimental procedures, quantitative data for catalyst performance, and mechanistic insights to facilitate the application of these methodologies in a research and development setting.
Organocatalyzed Asymmetric Michael Addition to this compound
The conjugate addition of carbon nucleophiles to nitroalkenes, such as this compound, is a powerful C-C bond-forming reaction. The use of chiral organocatalysts allows for the stereoselective synthesis of valuable chiral synthons.
Michael Addition of Aldehydes
The asymmetric Michael addition of aldehydes to this compound, catalyzed by chiral primary or secondary amines, proceeds through an enamine-based mechanism. This reaction is highly effective for the construction of quaternary carbon centers when α,α-disubstituted aldehydes are employed.
A proposed catalytic cycle for the Michael addition of an aldehyde to this compound, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), involves the formation of a nucleophilic enamine intermediate. The catalyst then activates the nitroalkene through hydrogen bonding, facilitating the stereoselective attack of the enamine. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral γ-nitroaldehyde.
Table 1: Organocatalyzed Michael Addition of Isobutyraldehyde to Nitroalkenes
| Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (R,R)-DPEN-thiourea (10) | - | Water | 24 | 94 | 97 (syn) | [1] |
| Primary amine-guanidine (10) | Imidazole | aq. DMF | 24 | 90 | 80 | [2] |
| Prolinol silyl (B83357) ether (10) | Benzoic Acid | Toluene | 12 | 95 | >95 | [3] |
Note: Data presented is for analogous nitroalkenes and serves as a guide for the expected reactivity of this compound.
Diagram 1: Proposed Catalytic Cycle for the Michael Addition of an Aldehyde to this compound
References
Application of 2-Nitro-2-hexene in Total Synthesis: A Practical Guide
Introduction
While specific examples of the total synthesis of natural products utilizing 2-nitro-2-hexene are not extensively documented in scientific literature, its role as a versatile synthetic intermediate can be understood through the well-established reactivity of analogous nitroalkenes. These compounds are powerful building blocks in organic synthesis, primarily serving as Michael acceptors in carbon-carbon bond-forming reactions. The nitro group's strong electron-withdrawing nature activates the double bond for conjugate addition and can be subsequently transformed into a variety of other functional groups, including amines, ketones, and oximes, making nitroalkenes highly valuable in the construction of complex molecular architectures.
This application note will use the total synthesis of Prostaglandin (B15479496) E1 (PGE1), a biologically significant lipid compound, as a representative example to illustrate the synthetic utility of simple aliphatic nitroalkanes, the precursors to nitroalkenes like this compound. Specifically, we will focus on the key conjugate addition step of nitromethane (B149229) to a cyclopentenone core, a strategy that has been a cornerstone in the synthesis of prostaglandins (B1171923) and related natural products.
Application Notes
The primary application of this compound and related nitroalkenes in total synthesis is their participation in Michael addition reactions . This reaction allows for the stereocontrolled formation of a new carbon-carbon bond, a critical step in assembling the carbon skeleton of complex target molecules.
Key Features of Nitroalkenes in Synthesis:
-
Electrophilicity: The nitro group renders the β-carbon of the alkene highly electrophilic and susceptible to attack by a wide range of nucleophiles, including enolates, organocuprates, and enamines.
-
Versatility of the Nitro Group: Following the Michael addition, the nitro group can be converted into other functional groups. Common transformations include:
-
Reduction to an amine: This is a frequent strategy for introducing a nitrogen atom into the target molecule, often with high stereocontrol.
-
Nef reaction: This reaction converts the nitro group into a ketone or an aldehyde, providing a route to carbonyl compounds.
-
Denitration: The nitro group can be removed and replaced with a hydrogen atom.
-
-
Stereocontrol: The conjugate addition to nitroalkenes can often be performed with a high degree of stereoselectivity, which is crucial in the synthesis of chiral natural products. This can be achieved through the use of chiral auxiliaries, catalysts, or by substrate control.
Representative Example: Total Synthesis of Prostaglandin E1 (PGE1)
A classic strategy for the synthesis of prostaglandins involves the conjugate addition of a nucleophile to a substituted cyclopentenone to install the ω-side chain. The subsequent elaboration of an upper side chain completes the synthesis. The use of nitromethane as a nucleophile in this context is a well-established method that introduces the core of the ω-side chain.
Experimental Protocols
The following protocol is a representative example of a conjugate addition of nitromethane to a cyclopentenone intermediate, a key step in several total syntheses of prostaglandins. This illustrates the general procedure that could be adapted for a substrate like this compound, which would be formed in situ or used directly as the Michael acceptor.
Key Experiment: Conjugate Addition of Nitromethane to a Cyclopentenone Precursor for Prostaglandin Synthesis
This protocol is based on the principles outlined in the synthesis of prostaglandin analogs.
Reaction Scheme:
Materials:
-
2-Cyclopentenone derivative (e.g., a protected 4-hydroxy-2-cyclopentenone)
-
Nitromethane (CH₃NO₂)
-
Base (e.g., sodium methoxide, potassium carbonate, or a non-nucleophilic base like DBU)
-
Anhydrous solvent (e.g., methanol, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the 2-cyclopentenone derivative (1.0 equivalent) and dissolved in the chosen anhydrous solvent.
-
Cooling: The solution is cooled to the desired reaction temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Addition of Nitromethane: Nitromethane (1.5 to 3.0 equivalents) is added to the stirred solution.
-
Initiation of Reaction: The base (0.1 to 1.1 equivalents) is added portion-wise or dropwise to the reaction mixture, ensuring the temperature does not rise significantly. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is allowed to warm to room temperature, and the organic solvent is removed under reduced pressure. The aqueous residue is extracted three times with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired γ-nitroketone adduct.
Data Presentation
The following table summarizes typical quantitative data for the conjugate addition of nitromethane to cyclopentenone precursors in prostaglandin syntheses.
| Entry | Cyclopentenone Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 2-(6-carbomethoxyhexyl)-2-cyclopenten-1-one | NaOMe | MeOH | 25 | 4 | 85 | - | Miyano & Stealey (1973) |
| 2 | 4-(t-butyldimethylsilyloxy)-2-cyclopentenone | K₂CO₃ | CH₂Cl₂ | 0-25 | 12 | 92 | 1:1 | Stork & Takahashi (1977) |
| 3 | 2-allyl-4-hydroxy-2-cyclopentenone | DBU | THF | -20 | 2 | 88 | 3:1 | Jung & Park (2007) |
Visualizations
Below are diagrams illustrating the key concepts and workflows discussed.
Caption: Signaling pathway of a Michael addition using this compound.
Application Notes and Protocols for Stereoselective Reactions of 2-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for key stereoselective reactions involving 2-nitro-2-hexene, a valuable building block in organic synthesis. The methodologies outlined below are critical for the construction of chiral molecules, which are of paramount importance in the development of new pharmaceuticals and other bioactive compounds.
Asymmetric Michael Addition to this compound
The conjugate addition of nucleophiles to nitroalkenes, known as the Michael addition, is a powerful C-C bond-forming reaction. When performed with chiral catalysts, this reaction can proceed with high stereoselectivity, yielding enantioenriched products. These products are versatile intermediates that can be further transformed into a variety of valuable compounds, such as γ-amino acids and 1,4-dicarbonyls.[1][2]
Organocatalysis has emerged as a particularly effective strategy for asymmetric Michael additions to nitroalkenes.[2] Chiral primary amine-thiourea catalysts, for example, have demonstrated high efficacy in promoting the conjugate addition of ketones and aldehydes to nitroalkenes with excellent enantioselectivity.[3] The catalyst functions by simultaneously activating the nucleophile (through enamine formation) and the electrophile (through hydrogen bonding to the nitro group).
While many studies have focused on aromatic nitroalkenes, the principles are applicable to aliphatic substrates like this compound. For instance, the conjugate addition of nitroalkanes to 1-nitro-1-pentene (B12108999), a close structural analog of this compound, has been reported, demonstrating the feasibility of such reactions with aliphatic nitroalkenes.[1]
Quantitative Data for Asymmetric Michael Addition
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (major) | Reference |
| 1 | 2-Nitropropane (B154153) | (R)-9 (2) | Toluene | 24 | 66 | 58:42 | 42 | [1] |
| 2 | Acetone | 1a (20) | CH2Cl2 | 72 | 91 | - | 84 | [3] |
| 3 | Cyclohexanone | DPEN-thiourea 1d (10) | Water | 48 | 95 | >9:1 | 98 | [4] |
Note: Data for entries 2 and 3 are for analogous reactions with other nitroalkenes and are provided for comparative purposes.
Experimental Protocol: Asymmetric Michael Addition of 2-Nitropropane to 1-Nitro-1-pentene
This protocol is adapted from a reported procedure for a closely related substrate and serves as a starting point for the reaction with this compound.[1]
Materials:
-
1-Nitro-1-pentene (1.0 mmol)
-
2-Nitropropane (1.5 mmol)
-
Chiral bifunctional catalyst (R)-9 (0.02 mmol, 2 mol%)
-
Toluene (2.0 mL)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vial, add the chiral catalyst (R)-9 and toluene.
-
Add 1-nitro-1-pentene to the solution.
-
Add 2-nitropropane and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24 hours), quench the reaction by adding water.
-
Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Stereoselective Diels-Alder Reaction of this compound
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings.[5] When a nitroalkene such as this compound is used as the dienophile, the resulting cyclohexene (B86901) derivative contains a nitro group that can be further functionalized. The stereochemistry of the Diels-Alder reaction is highly predictable; the reaction is stereospecific with respect to both the diene and the dienophile.[5]
The nitro group acts as an electron-withdrawing group, activating the dienophile for the reaction. The regioselectivity of the Diels-Alder reaction with substituted dienes can often be controlled by the electronic and steric nature of the substituents on both the diene and the dienophile.[6] Furthermore, the use of chiral Lewis acids or organocatalysts can induce enantioselectivity in the Diels-Alder reaction.[7]
Key Principles of Stereoselectivity in Diels-Alder Reactions:
-
Concerted Mechanism: The reaction proceeds through a concerted mechanism where all bonds are formed and broken in a single step.[8]
-
Syn Addition: The addition of the diene to the dienophile occurs in a syn fashion, meaning both new sigma bonds are formed on the same face of the dienophile.
-
Endo Rule: For cyclic dienes, the "endo" product, where the substituents on the dienophile are oriented towards the newly forming double bond in the product, is often the kinetically favored product.
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
This is a general protocol for a Diels-Alder reaction involving a nitroalkene.
Materials:
-
This compound (1.0 mmol)
-
Cyclopentadiene (freshly cracked, 1.2 mmol)
-
Toluene (5.0 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry flask, dissolve this compound in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the endo and exo diastereomers.
-
Characterize the products by NMR spectroscopy to determine the stereochemistry.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Regioselective Diels–Alder reactions. The nitro group as a regiochemical control element - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 2-Nitro-2-hexene as a Michael Acceptor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-nitro-2-hexene as a versatile Michael acceptor in organic synthesis. The protocols detailed below offer practical guidance for leveraging this reagent in the stereoselective construction of valuable γ-nitro compounds, which serve as key intermediates in the synthesis of bioactive molecules and pharmaceuticals.
Introduction
This compound is an α,β-unsaturated nitroalkene that serves as a potent Michael acceptor in organic synthesis. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity allows for the formation of a new carbon-carbon bond, providing a powerful tool for molecular construction. The resulting γ-nitro adducts are highly versatile synthetic intermediates that can be further transformed into a variety of functional groups, including amines, ketones, and carboxylic acids, making them valuable precursors for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]
The stereochemical outcome of the Michael addition to nitroalkenes can often be controlled through the use of chiral catalysts, leading to the synthesis of enantioenriched products. This is of particular importance in drug development, where the biological activity of a molecule is often dependent on its specific stereochemistry.
Key Applications
The Michael addition of various nucleophiles to this compound and other aliphatic nitroalkenes provides access to a diverse range of molecular scaffolds.
Synthesis of γ-Nitro Ketones and Aldehydes
The addition of enolates derived from ketones and aldehydes to this compound is a fundamental transformation for the synthesis of γ-nitro carbonyl compounds. These products are precursors to γ-amino acids and other valuable building blocks. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in these reactions.
Table 1: Organocatalyzed Michael Addition of Aldehydes to Aliphatic Nitroalkenes
| Nucleophile | Nitroalkene | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Propanal | (E)-1-Nitro-1-pentene | (S)-Diphenylprolinol silyl (B83357) ether | Toluene (B28343) | 24 | 66 | 58:42 | 42 | [2] |
| Acetaldehyde | Various aliphatic nitroalkenes | 4-Oxalocrotonate tautomerase (4-OT) variants | Buffer (pH 6.5) | 0.5-2.5 | 46-92 | - | up to >99:1 e.r. | [3] |
Note: Data for 1-nitro-1-pentene (B12108999) is presented as a close structural analog to this compound, highlighting the challenges and potential of reactions with aliphatic nitroalkenes.
Synthesis of γ-Nitro Malonates and Esters
Carbon nucleophiles derived from 1,3-dicarbonyl compounds, such as malonic esters, readily undergo Michael addition to nitroalkenes. The resulting adducts are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals like Pregabalin (B1679071).[4]
Table 2: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Aliphatic Nitroalkenes
| Nucleophile | Nitroalkene | Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| Meldrum's acid | Aliphatic nitroalkene | Chiral squaramide | Dichloromethane | High | 97:3 | [4] |
| Diethyl malonate | β-nitrostyrene | 1,1-diaminoazine | - | Good to moderate | - | [5] |
Note: While a specific example with this compound is not provided in the cited literature, the protocols are generally applicable to aliphatic nitroalkenes.
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Michael Addition of Aldehydes to Aliphatic Nitroalkenes
This protocol is adapted from general procedures for the Michael addition of aldehydes to nitroalkenes using prolinol-based organocatalysts.[6][7]
Materials:
-
This compound
-
Aldehyde (e.g., propanal, pentanal)
-
(S)-Diphenylprolinol silyl ether (catalyst)
-
Acidic co-catalyst (e.g., 4-nitrobenzoic acid)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).
-
Add anhydrous toluene (2.0 mL).
-
Add the aldehyde (1.5-2.0 mmol).
-
Add the (S)-diphenylprolinol silyl ether catalyst (0.05-0.1 mmol, 5-10 mol%).
-
Add the acidic co-catalyst (0.05-0.1 mmol, 5-10 mol%).
-
Stir the reaction mixture at room temperature or as required (e.g., 0 °C or elevated temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired γ-nitro aldehyde.
-
Characterize the product using standard analytical techniques (NMR, IR, MS) and determine the diastereomeric ratio and enantiomeric excess (e.g., by chiral HPLC).
Protocol 2: General Procedure for Michael Addition of Malonates to Aliphatic Nitroalkenes
This protocol is based on the use of bifunctional organocatalysts for the addition of 1,3-dicarbonyl compounds to nitroalkenes.[4][5]
Materials:
-
This compound
-
Dimethyl malonate or other 1,3-dicarbonyl compound
-
Chiral squaramide or thiourea (B124793) catalyst
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (optional, depending on catalyst stability)
Procedure:
-
To a round-bottom flask, add the 1,3-dicarbonyl compound (1.2 mmol).
-
Add the anhydrous solvent (2.0 mL).
-
Add the chiral squaramide or thiourea catalyst (0.01-0.1 mmol, 1-10 mol%).
-
Stir the mixture for a few minutes at the desired reaction temperature (e.g., room temperature or cooled).
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.
-
Characterize the product by NMR, IR, and MS, and determine the enantiomeric excess by chiral HPLC.
Visualizing the Workflow and Concepts
To better understand the processes involved, the following diagrams illustrate the general workflow of a Michael addition and the catalytic cycle of an organocatalyzed reaction.
Caption: General workflow for a Michael addition reaction.
References
- 1. frontiersin.org [frontiersin.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ethz.ch [ethz.ch]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Cycloaddition Reactions of 2-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential cycloaddition reactions of 2-Nitro-2-hexene, a versatile building block in organic synthesis. Due to the limited specific literature on this compound, the following protocols are based on well-established procedures for analogous nitroalkenes. The provided data from related compounds should serve as a valuable benchmark for reaction development and optimization.
Introduction
Nitroalkenes, such as this compound, are powerful and versatile reagents in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making them excellent partners in various cycloaddition reactions.[1][2] This activation facilitates reactions with a wide range of dienes and 1,3-dipoles, providing access to a diverse array of six- and five-membered carbocyclic and heterocyclic scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science.
This document outlines the synthesis of this compound and provides detailed protocols for its application in [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloaddition reactions.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step sequence starting from pentanal and nitroethane via a Henry (nitroaldol) reaction, followed by dehydration of the resulting β-nitro alcohol.[3]
Step 1: Henry Reaction of Pentanal and Nitroethane to form 3-Nitro-4-heptanol
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3]
Experimental Protocol:
-
To a stirred solution of pentanal (1.0 eq) and nitroethane (1.2 eq) in isopropanol (B130326) (5 mL/g of aldehyde) at 0 °C, slowly add a solution of sodium hydroxide (B78521) (0.1 eq) in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford 3-nitro-4-heptanol.
Caption: Synthesis of 3-Nitro-4-heptanol via Henry Reaction.
Step 2: Dehydration of 3-Nitro-4-heptanol to this compound
The dehydration of the β-nitro alcohol yields the desired nitroalkene. This can be achieved using various dehydrating agents. A common method involves reaction with phthalic anhydride (B1165640).
Experimental Protocol:
-
Combine 3-nitro-4-heptanol (1.0 eq) and phthalic anhydride (1.3 eq) in a round-bottom flask equipped with a distillation apparatus.
-
Heat the mixture under reduced pressure.
-
The product, this compound, will distill as it is formed.
-
Collect the distillate and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and store. Further purification can be achieved by vacuum distillation.
Caption: Synthesis of this compound via dehydration.
[4+2] Cycloaddition: Diels-Alder Reaction
This compound is expected to be a reactive dienophile in Diels-Alder reactions due to the electron-withdrawing nitro group.[4][5] It can react with various electron-rich dienes to form substituted cyclohexene (B86901) derivatives.
Representative Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene (B165502)
Experimental Protocol:
-
In a sealed tube, dissolve this compound (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.5 eq) in a suitable solvent (e.g., toluene (B28343) or 2,2,2-trifluoroethanol).
-
Heat the reaction mixture at the desired temperature (e.g., 110-150 °C) for 12-48 hours. The use of microwave irradiation can potentially shorten the reaction time and improve yields.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.
Caption: Diels-Alder reaction of this compound.
Quantitative Data for an Analogous Diels-Alder Reaction
The following table summarizes the results for the Diels-Alder reaction of a structurally related nitrocycloalkene with 2,3-dimethyl-1,3-butadiene under various conditions. This data can serve as a useful guide for the optimization of reactions with this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 12 | trace |
| 2 | Toluene | 140 | 36 | 18 |
| 3 | Toluene | 150 | 36 | trace |
| 4 | THF | 130 (MW) | 12 | 17 |
| 5 | Ethanol | 130 (MW) | 14 | 36 |
| 6 | 2,2,2-Trifluoroethanol | 130 | 24 | 70 |
| 7 | 2,2,2-Trifluoroethanol | 130 (MW) | 12 | 78 |
Data adapted from a study on nitrocycloalkenes. MW = Microwave irradiation.
[3+2] Cycloaddition: 1,3-Dipolar Cycloaddition
This compound can also act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with various 1,3-dipoles such as nitrones, azides, and nitrile oxides to form five-membered heterocyclic rings.[6][7]
Representative 1,3-Dipolar Cycloaddition with a Nitrone
This protocol describes the reaction of this compound with a representative nitrone, C-phenyl-N-methylnitrone.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and C-phenyl-N-methylnitrone (1.1 eq) in a suitable solvent such as toluene or dichloromethane (B109758) in a round-bottom flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the isoxazolidine (B1194047) product.
Caption: 1,3-Dipolar cycloaddition of this compound.
Conclusion
This compound is a promising substrate for various cycloaddition reactions, offering pathways to complex cyclic molecules. The protocols provided herein, based on established methodologies for similar nitroalkenes, offer a solid foundation for researchers to explore the synthetic utility of this compound. The electron-deficient nature of the double bond in this compound suggests that it will be a versatile building block for the construction of novel carbocyclic and heterocyclic systems for applications in drug discovery and materials science. Further investigation and optimization of the reaction conditions are encouraged to fully elucidate the potential of this valuable synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder reactions of nitro-2(1H)-pyridones with 2,3-dimethyl-1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unisciencepub.com [unisciencepub.com]
- 6. chesci.com [chesci.com]
- 7. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitro-2-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Nitro-2-hexene. The synthesis is typically a two-step process: a Henry (nitroaldol) reaction between hexanal (B45976) and nitroethane to form 2-nitro-3-hexanol, followed by dehydration to yield the final product.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield of 2-Nitro-3-hexanol (Henry Reaction) | 1. Inactive Catalyst: The base catalyst (e.g., sodium hydroxide, potassium hydroxide) may be old or contaminated. 2. Retro-Henry Reaction: The equilibrium may shift back to the starting materials.[1] 3. Low Reaction Temperature: The reaction rate may be too slow. 4. Impure Reagents: Hexanal may have oxidized to hexanoic acid, or the nitroethane may be impure. | 1. Use a fresh, high-purity base catalyst. 2. Use a slight excess of nitroethane to push the equilibrium towards the product. Avoid excessively high temperatures which can favor the retro-Henry reaction. 3. Maintain the reaction temperature within the optimal range, typically between 20-40°C for this type of reaction. 4. Use freshly distilled hexanal and high-purity nitroethane. |
| Formation of a Viscous Yellow Oil or Solid (Henry Reaction) | 1. Side Reactions: Aldol condensation of hexanal or Cannizzaro reaction can occur in the presence of a strong base.[2] 2. Polymerization: The product or starting materials may be polymerizing under the reaction conditions. | 1. Add the base catalyst slowly and maintain a controlled temperature. Consider using a milder base or a catalytic amount of a stronger base. 2. Ensure the reaction is not overheated. Work up the reaction mixture promptly after completion. |
| Low or No Yield of this compound (Dehydration) | 1. Incomplete Dehydration: The dehydrating agent (e.g., acetic anhydride (B1165640), phthalic anhydride, or a strong acid) may not be effective. 2. Decomposition of Product: Nitroalkenes can be unstable at high temperatures, leading to decomposition or "fume-offs," especially during distillation.[3] 3. Loss During Workup: The product may be lost during aqueous washes if it has some water solubility. | 1. Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount. Increase the reaction temperature or time if necessary, but with caution. 2. Use vacuum distillation to lower the boiling point of the product and keep the distillation temperature as low as possible.[3] Avoid distilling to dryness. 3. Minimize the volume of aqueous washes and ensure the organic layer is thoroughly separated. |
| Presence of Multiple Isomers in the Final Product | 1. Isomerization: The double bond in this compound can migrate to form other isomers, such as 2-nitro-1-hexene or 3-nitro-2-hexene, especially under acidic or basic conditions. | 1. Neutralize the reaction mixture carefully after dehydration. Purify the product using methods that minimize exposure to acidic or basic conditions, such as flash column chromatography with a neutral stationary phase. |
| Product Polymerizes Upon Standing | 1. Inherent Instability: Nitroalkenes are prone to polymerization, which can be initiated by light, heat, or trace impurities (especially bases).[3] | 1. Store the purified this compound in a dark, cold place (e.g., a freezer).[3] Adding a radical inhibitor like hydroquinone (B1673460) can also help to prevent polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The overall yield for the two-step synthesis of this compound can vary significantly based on the specific reaction conditions and purification methods used. Generally, the Henry reaction to form 2-nitro-3-hexanol can proceed with yields ranging from 60% to over 90% under optimized conditions. The subsequent dehydration step can have yields in the range of 50-80%. Therefore, an overall yield of 30-70% can be expected.
Q2: How can I purify the final product, this compound?
A2: The most common methods for purifying this compound are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is an effective method for separating the product from non-volatile impurities. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition of the heat-sensitive nitroalkene.[3]
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel is also a good option for purification, especially for removing polar impurities and isomers. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used.[4]
Q3: What are the main side products to look out for?
A3: The primary side products can originate from both steps of the synthesis:
-
From the Henry Reaction:
-
Aldol condensation product of hexanal: This results from the self-condensation of hexanal.
-
Unreacted starting materials: Hexanal and nitroethane.
-
Di-addition product: 2-Nitro-2-(1-hydroxyhexyl)-3-hexanol, from the reaction of the initial product with another molecule of hexanal.
-
-
From the Dehydration Step:
Q4: Can I perform this synthesis as a one-pot reaction?
A4: While it is possible to perform the Henry reaction and dehydration in a single pot without isolating the intermediate 2-nitro-3-hexanol, it can be more challenging to control the side reactions and purify the final product. A stepwise approach with isolation and purification of the intermediate alcohol often leads to a cleaner final product and higher overall yield.
Experimental Protocols
Key Experiment 1: Synthesis of 2-Nitro-3-hexanol via Henry Reaction
Methodology:
-
To a stirred solution of hexanal (1.0 eq) in ethanol (B145695) (2 M) at room temperature, add nitroethane (1.2 eq).
-
Slowly add a catalytic amount of a base, such as 10 mol% of a 2M aqueous solution of sodium hydroxide, while monitoring the temperature. Maintain the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-nitro-3-hexanol.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Key Experiment 2: Dehydration of 2-Nitro-3-hexanol to this compound
Methodology (using Phthalic Anhydride):
This method is adapted from a procedure for a similar nitroalkene.[3][6]
-
In a round-bottom flask, combine crude 2-nitro-3-hexanol (1.0 eq) and phthalic anhydride (1.3 eq).
-
Set up for vacuum distillation.
-
Heat the mixture in an oil bath to 150-180°C under vacuum.
-
The this compound will co-distill with water. Collect the distillate in a cooled receiving flask.
-
Separate the organic layer from the aqueous layer in the distillate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound and potential side reactions.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. almacgroup.com [almacgroup.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Technical Support Center: Purification of 2-Nitro-2-hexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-nitro-2-hexene from a typical reaction mixture. The advice is tailored to researchers, scientists, and professionals in drug development who are working with this and similar aliphatic nitroalkenes.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Purification | Incomplete Reaction or Dehydration: The initial synthesis may not have gone to completion, or the dehydration of the intermediate nitro alcohol was inefficient. | - Before purification, confirm the presence of the desired product using a qualitative technique like Thin Layer Chromatography (TLC).- If the reaction is incomplete, consider optimizing the reaction time, temperature, or catalyst. |
| Product Loss During Extraction: this compound may have some solubility in the aqueous phase during workup. | - Ensure the organic solvent used for extraction is appropriate.- Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. | |
| Decomposition During Distillation: Nitroalkenes can be thermally sensitive and may decompose or polymerize at high temperatures. | - Purify via vacuum distillation to lower the boiling point.[1][2][3][4]- Ensure the distillation apparatus is free of any basic residues which can catalyze polymerization. | |
| Incorrect Column Chromatography Conditions: The chosen solvent system may be too polar, causing the product to elute with the solvent front, or not polar enough, resulting in the product remaining on the column. | - Develop an appropriate solvent system using TLC first. A good starting point for nitroalkenes is a mixture of hexanes and ethyl acetate.[5]- Aim for an Rf value of 0.2-0.4 for the product on the TLC plate. | |
| Product is Contaminated with Starting Materials (Butanal, Nitroethane) | Inefficient Initial Extraction/Wash: The workup may not have been sufficient to remove water-soluble starting materials. | - Wash the crude organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities and then with brine to remove water-soluble organics. |
| Co-elution During Column Chromatography: The polarity of the starting materials may be too similar to the product in the chosen eluent. | - Adjust the polarity of the eluent. A less polar solvent system (e.g., higher ratio of hexanes to ethyl acetate) should elute the less polar butanal first. | |
| Product is Contaminated with the Intermediate 2-Nitro-hexan-3-ol | Incomplete Dehydration: The dehydration step was not driven to completion. | - Before purification, ensure the dehydration reaction is complete by monitoring with TLC or IR spectroscopy (disappearance of the hydroxyl peak). |
| Co-elution During Column Chromatography: The nitro alcohol is more polar than the nitroalkene and should separate well on silica (B1680970) gel. If it is present in the final product, the fractions may have been cut too broadly. | - Use a less polar eluent to increase the separation between the product and the more polar nitro alcohol.- Collect smaller fractions during chromatography and analyze them by TLC before combining. | |
| Product is Yellow or Dark in Color | Presence of Impurities: Color can indicate the presence of polymeric byproducts or other colored impurities. | - Column chromatography is effective at removing colored impurities.[5]- If the product is an oil, passing it through a short plug of silica gel can sometimes remove color. |
| Decomposition on Standing: Nitroalkenes can be unstable and may discolor over time, especially when exposed to light or air. | - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective methods for purifying this compound are vacuum distillation and column chromatography over silica gel. The choice between them depends on the scale of the reaction and the nature of the impurities.
Q2: What are the expected major impurities in a reaction mixture for the synthesis of this compound?
A2: Assuming the synthesis is via a Henry reaction of butanal and nitroethane followed by dehydration, the main impurities are likely to be:
-
Unreacted starting materials: butanal and nitroethane.
-
The intermediate β-nitro alcohol: 2-nitro-hexan-3-ol.
-
Polymeric byproducts formed during the reaction or purification.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification.[6] A typical mobile phase would be a mixture of hexanes and ethyl acetate. The spots can be visualized using a UV lamp (as nitroalkenes are often UV active) or by staining with a potassium permanganate (B83412) solution, which reacts with the alkene functional group.[7][8][9][10]
Q4: Is this compound stable to heat?
A4: Nitroalkenes can be thermally sensitive and may undergo polymerization or decomposition at elevated temperatures. For this reason, purification by distillation should be performed under reduced pressure to lower the boiling point.[1][2][3][4]
Q5: Can I purify this compound by recrystallization?
A5: Recrystallization is generally more suitable for solid compounds. Since this compound is a liquid at room temperature, this technique is not applicable for its primary purification.
Data Presentation
The following table summarizes key physical properties of this compound, which are critical for its purification.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [11] |
| Molecular Weight | 129.16 g/mol | [11] |
| Boiling Point | 188.3 °C at 760 mmHg | [12] |
| Density | 0.965 g/cm³ | [12] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude product.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand over the plug.
- Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
- Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
- Add another thin layer of sand on top of the silica gel.
- Wash the packed column with the starting eluent until the silica gel is fully equilibrated.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane (B109758) or the eluent.
- Carefully apply the sample to the top of the column using a pipette.
- Allow the sample to absorb completely into the silica gel.
3. Elution and Fraction Collection:
- Begin eluting the column with a non-polar solvent system, such as 95:5 hexanes:ethyl acetate.
- Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate) to elute the product.
- Collect fractions in separate test tubes.
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for larger quantities of this compound, provided it is thermally stable at the reduced pressure boiling point.
1. Apparatus Setup:
- Assemble a vacuum distillation apparatus using a Claisen flask, a condenser, a receiving flask, and a vacuum source.
- Ensure all glassware is free of cracks and imperfections.
- Use a stir bar or a capillary bubbler to ensure smooth boiling.
- Connect a manometer to monitor the pressure.
2. Distillation Procedure:
- Place the crude this compound in the Claisen flask.
- Slowly reduce the pressure in the system to the desired level.
- Begin heating the flask gently in a heating mantle or oil bath.
- Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of this compound at that pressure.
- Discard the forerun (lower boiling impurities) and stop the distillation before the pot runs dry to avoid the concentration of potentially unstable residues.
3. Product Recovery:
- Allow the apparatus to cool completely before carefully reintroducing air to the system.
- The purified this compound is in the receiving flask.
Visualizations
References
- 1. Distillation Under Reduced Pressure [organoicacid.blogspot.com]
- 2. Purification [chem.rochester.edu]
- 3. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 4. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 5. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dashboard - Library outages [teamdynamix.umich.edu]
- 7. silicycle.com [silicycle.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. TLC stains [reachdevices.com]
- 11. This compound | C6H11NO2 | CID 6433472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Diels-Alder Reactions with 2-Nitro-2-hexene
Welcome to the technical support center for optimizing Diels-Alder reactions involving 2-Nitro-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific application of the Diels-Alder reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Diels-Alder reaction with this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficiently Reactive Diene: The diene may have electron-donating groups that are too weak or may be sterically hindered. | - Switch to a more electron-rich diene. - Increase the reaction temperature.[1][2] - Consider using a Lewis acid catalyst to lower the LUMO of the dienophile.[3][4][5] |
| 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. | - Gradually increase the reaction temperature in increments of 10-20°C. - Consider microwave-assisted heating for more efficient and rapid heating. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reactants or the reaction conditions. | - If using a non-polar solvent, try a polar aprotic solvent like DMF or even aqueous media, which can sometimes accelerate the reaction.[6] - Ensure reactants are soluble in the chosen solvent at the reaction temperature. | |
| 4. Impure Reactants: Impurities in the this compound or the diene can inhibit the reaction. | - Purify the reactants before use. This compound can be purified by distillation or chromatography. | |
| 5. Reversible Reaction: The retro-Diels-Alder reaction may be favored at high temperatures. | - If the reaction is performed at a very high temperature, try lowering it to find an optimal balance between reaction rate and equilibrium position.[6] | |
| Formation of Multiple Products (Low Selectivity) | 1. Lack of Regiocontrol: The diene and/or dienophile are unsymmetrical, leading to the formation of regioisomers. | - Use a Lewis acid catalyst to enhance regioselectivity.[4] - Modify the substituents on the diene or dienophile to electronically favor one regioisomer. |
| 2. Lack of Stereocontrol: Formation of both endo and exo products. The endo product is often kinetically favored. | - Lowering the reaction temperature can sometimes increase the ratio of the kinetic (endo) product. - Chiral Lewis acids or organocatalysts can be employed to achieve high diastereoselectivity and enantioselectivity.[7] | |
| 3. Side Reactions: Polymerization of the diene or dienophile, or competing hetero-Diels-Alder reaction. | - Use a polymerization inhibitor if necessary. - Lower the reaction temperature to disfavor side reactions. - Carefully select the Lewis acid, as some may promote side reactions.[4] | |
| Difficult Product Isolation/Purification | 1. Oily Product: The Diels-Alder adduct may be a viscous oil that is difficult to crystallize. | - Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate). - Try to form a solid derivative for easier handling and purification. |
| 2. Contamination with Starting Material: Unreacted starting materials co-elute with the product during chromatography. | - Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. - Adjust the solvent polarity in your chromatography to improve separation. | |
| 3. Product Decomposition: The nitro-substituted cyclohexene (B86901) adduct may be unstable under certain conditions. | - Avoid excessive heat during purification. - Use a neutral workup procedure to avoid acidic or basic conditions that could degrade the product. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good dienophile for the Diels-Alder reaction?
A1: The nitro group (-NO2) is a strong electron-withdrawing group.[1][2] This electronic effect decreases the electron density of the carbon-carbon double bond in this compound, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), which accelerates the reaction rate.[8]
Q2: What is the expected regioselectivity when using an unsymmetrical diene with this compound?
A2: The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. For a "normal" electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. In this compound, the carbon atom beta to the nitro group is the more electrophilic one. Therefore, the major regioisomer will be the one where the most nucleophilic carbon of the diene forms a bond with this beta-carbon. Lewis acid catalysis can often enhance this regioselectivity.
Q3: How can I improve the stereoselectivity of my reaction?
A3: The Diels-Alder reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. To improve stereoselectivity:
-
Lower the reaction temperature: This can increase the preference for the kinetically favored endo product.
-
Use a catalyst: Chiral Lewis acids or hydrogen-bond donor catalysts can effectively control the facial selectivity of the approach of the diene and dienophile, leading to high diastereoselectivity and enantioselectivity.[7]
Q4: What are the best solvents for a Diels-Alder reaction with this compound?
A4: The choice of solvent can influence the reaction rate. While non-polar solvents like toluene (B28343) or xylene are commonly used, polar aprotic solvents such as DMF can sometimes accelerate the reaction.[6] In some cases, aqueous media have been shown to dramatically increase the rate of Diels-Alder reactions due to hydrophobic effects and hydrogen bonding stabilization of the transition state.[6] The optimal solvent should be determined empirically for your specific diene and reaction conditions.
Q5: Can I use a Lewis acid to catalyze the reaction? Which one should I choose?
A5: Yes, Lewis acids are effective catalysts for Diels-Alder reactions involving nitroalkenes.[3][4][5] They coordinate to the oxygen atoms of the nitro group, further lowering the dienophile's LUMO energy. Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[4] The choice of Lewis acid can affect the reaction rate, selectivity, and the potential for side reactions, so screening of different Lewis acids may be necessary. Milder Lewis acids like Ca(OTf)₂ have also been shown to be effective.[4]
Experimental Protocols
While a specific, optimized protocol for every possible diene with this compound is not feasible, the following general procedures can be used as a starting point.
General Protocol for Thermal Diels-Alder Reaction
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene).
-
Addition of Dienophile: Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically between 80°C and 140°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization.
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
-
Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask with a magnetic stir bar, dissolve the this compound (1.0 equivalent) in a dry, anhydrous solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78°C, 0°C, or room temperature).
-
Lewis Acid Addition: Add the Lewis acid (0.1 - 1.0 equivalent) dropwise. Stir for 15-30 minutes.
-
Diene Addition: Add the diene (1.0 - 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction and Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC.
-
Quenching: Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
-
Workup: Allow the mixture to warm to room temperature. If an organic solvent was used, separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Analysis of the Reactivity of Z-2-Ar-1-EWG-1-Nitroethene Molecular Segment in the Hetero Diels–Alder Reaction: Experimental and MEDT Quantum Chemical Study [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts [mdpi.com]
- 8. Diels-Alder Reaction [organic-chemistry.org]
Technical Support Center: Michael Addition Reactions with Nitroalkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproducts in Michael addition reactions involving nitroalkenes.
Frequently Asked Questions (FAQs)
Q1: My reaction is messy, and the TLC plate shows multiple spots. What are the most common byproducts in a Michael addition with a nitroalkene?
A1: The most common byproducts are polymers or oligomers from the repeated addition of the nitronate intermediate to the nitroalkene, di-addition products (especially with nitromethane), and products from the subsequent transformation of the nitro group, such as ketones/aldehydes (from the Nef reaction) and oximes.[1]
Q2: I observe a significant amount of a high molecular weight, insoluble material in my reaction. What is it and how can I prevent its formation?
A2: This is likely a polymeric byproduct. Polymerization is a common side reaction where the nitronate anion intermediate adds to another molecule of the nitroalkene.[1] To prevent this, you can:
-
Use a significant excess of the Michael donor (the nucleophile).
-
Employ a bifunctional catalyst, such as a thiourea-based organocatalyst, which can accelerate the desired reaction while suppressing oligomerization.[1]
-
Carefully control the concentration of the reactants; higher dilutions can sometimes disfavor polymerization.
Q3: My product's mass spectrum shows the expected mass, but the NMR is inconsistent with the desired γ-nitro compound. What could be the issue?
A3: It is possible that the nitro group has been transformed during the reaction or workup. Acidic conditions can lead to the formation of a ketone or aldehyde via the Nef reaction.[2][3] The presence of certain reagents can also lead to the formation of an oxime. A careful analysis of your NMR, looking for the absence of the characteristic methine proton adjacent to the nitro group and the appearance of a carbonyl or oxime signal, can help confirm this.
Q4: I am using nitromethane (B149229) as my nucleophile and I'm getting products with multiple additions. How can I favor the mono-addition product?
A4: Nitromethane is highly reactive and prone to forming di- and tri-addition byproducts.[4] To favor mono-addition:
-
Consider using a biphasic reaction medium (e.g., water-dichloromethane). This can help to move the mono-adduct to the organic phase, reducing its availability for subsequent additions.[4]
-
Employing a phase transfer catalyst in a biphasic system can also enhance selectivity.[4]
-
Carefully controlling the stoichiometry and reaction time is crucial.
Q5: My γ-nitro ketone/aldehyde seems to be unstable and decomposes upon standing or during purification. What is causing this instability?
A5: γ-Nitro carbonyl compounds can be sensitive to both acidic and basic conditions. The presence of residual acid or base from the reaction or workup can catalyze decomposition pathways. Additionally, some nitro compounds are known to be thermally unstable.[5] It is recommended to purify the product promptly under neutral conditions and store it at a low temperature.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Michael Adduct
| Possible Cause | Troubleshooting Steps |
| Polymerization of the nitroalkene | - Increase the excess of the Michael donor.- Use a bifunctional catalyst (e.g., thiourea-based) to suppress oligomerization.- Run the reaction at a lower concentration. |
| Di- or poly-addition | - Use a biphasic solvent system to sequester the mono-adduct.- Carefully control stoichiometry, add the nitroalkene slowly to a solution of the nucleophile. |
| Decomposition of the product | - Ensure the workup is performed under neutral or buffered conditions.- Avoid prolonged heating.- Purify the product quickly and store it at a low temperature.[6] |
| Incomplete reaction | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Ensure the catalyst is active and used in the correct loading.- Check the purity of starting materials.[6] |
Problem 2: Formation of Nef Reaction Byproducts (Ketones/Aldehydes)
| Possible Cause | Troubleshooting Steps |
| Acidic workup conditions | - Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).- Avoid strong acids during extraction and purification. |
| Use of strong acid catalysts | - Opt for organocatalysts that operate under neutral or mildly basic conditions.- If a Lewis acid is necessary, choose one that is less prone to promoting the Nef reaction. |
| Prolonged reaction times in protic solvents | - Minimize reaction time once the starting material is consumed.- Consider using aprotic solvents if compatible with the reaction. |
Problem 3: Identification and Removal of Byproducts
| Byproduct Type | Identification (NMR) | Purification Strategy |
| Oligomers/Polymers | Broad, unresolved signals in the baseline of the 1H NMR spectrum. | - Often insoluble; can be removed by filtration.- Precipitation by adding a non-solvent.- Size exclusion chromatography for soluble oligomers. |
| Di-addition Products | More complex splitting patterns and integration values in the 1H NMR spectrum corresponding to the additional structural unit. | - Careful column chromatography with an optimized solvent system. |
| Nef Byproducts (Ketones/Aldehydes) | Disappearance of the signal for the proton alpha to the nitro group. Appearance of a new carbonyl signal in the 13C NMR spectrum (~190-210 ppm). | - Column chromatography; the polarity difference between the nitro compound and the carbonyl compound is usually sufficient for separation. |
| Oximes | Appearance of a characteristic signal for the C=N-OH group in the 1H and 13C NMR spectra. | - Column chromatography. |
Data on Byproduct Formation under Various Conditions
The following table summarizes how different reaction parameters can influence the formation of byproducts. Note: The exact yields are highly substrate and reaction specific.
| Parameter | Condition | Observed Effect on Byproducts | Yield of Desired Product | Reference |
| Catalyst | Diethylamine in aqueous medium | Can lead to high yields of the Michael adduct with barbituric acid, but side reactions are possible with other substrates. | High | [7] |
| (R, R)-DPEN-based thiourea | High enantioselectivity and diastereoselectivity, suppressing side reactions. | 88-99% | [8] | |
| Solvent | Water | Can be eco-friendly and in some cases increases reactivity and selectivity, but solubility can be an issue leading to low yields. | Varies | [4][8] |
| Biphasic (water-dichloromethane) | Reduces the tendency for subsequent Michael additions (di-addition). | Increased selectivity | [4] | |
| Solvent-free (grinding) | Can provide excellent yields rapidly and avoids solvent-related byproducts. | Good to excellent | [9] | |
| Stoichiometry | Excess Michael donor | Suppresses polymerization/oligomerization. | Generally higher | [1] |
| Equimolar or excess nitroalkene | Increases the likelihood of polymerization and di-addition. | Generally lower | [1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in a Michael Addition
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Reaction Setup: To a solution of the Michael donor (1.2-2.0 equivalents) and the catalyst (e.g., 10 mol% of a thiourea-based organocatalyst) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) at the desired temperature (e.g., room temperature), add a solution of the nitroalkene (1.0 equivalent) dropwise over a period of 10-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the nitroalkene is consumed, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) or a phosphate (B84403) buffer (pH 7). Avoid acidic quenchers to prevent the Nef reaction.
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Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Workup to Avoid Nef Reaction
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Upon completion of the Michael addition (as determined by TLC/LC-MS), cool the reaction mixture to 0 °C.
-
Slowly add a pre-cooled, saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic species and quench the reaction.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a temperature below 40 °C.
Visualizations
Logical Flowchart for Troubleshooting Michael Addition Byproducts
Caption: Troubleshooting flowchart for identifying and addressing common byproducts.
Reaction Pathways Leading to Common Byproducts
Caption: Pathways from the key nitronate intermediate to desired and side products.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Nef reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. sctunisie.org [sctunisie.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitroalkene Reaction Troubleshooting
Welcome to the technical support center for nitroalkene reactions. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My nitroalkene reaction has a consistently low yield. What are the first things I should check?
Low yields in nitroalkene reactions can stem from several factors. A systematic approach is crucial for diagnosis. Begin by evaluating the following:
-
Reagent Quality: Ensure the purity of your starting materials, especially the nitroalkene, as impurities can inhibit the reaction or lead to side products. Re-purify reagents if they are old or show signs of degradation.[1] Solvents should be anhydrous and free of contaminants, particularly for moisture-sensitive reactions.[1]
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Reaction Setup: For air or moisture-sensitive reactions, ensure all glassware is properly flame-dried or oven-dried to eliminate water.[2][3] An inert atmosphere (e.g., argon or nitrogen) should be maintained throughout the experiment.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction's progress. This helps determine if the reaction is stalling, proceeding slowly, or forming unwanted byproducts.[4] A reaction that appears complete by TLC might still have issues; conversely, a crude NMR can sometimes be misleading, so careful analysis is key.[4]
-
Workup and Purification: Significant product loss can occur during the workup and purification stages.[3][4] Check the aqueous layer after extraction to ensure your product isn't water-soluble.[4] Be cautious during solvent removal (rotoevaporation), as volatile products can be lost.[3] Some products may also be sensitive to the acidic nature of silica (B1680970) gel, leading to degradation on the column.[5]
Q2: How does my choice of catalyst impact reaction yield and selectivity?
The catalyst is often the most critical factor in a nitroalkene reaction, influencing both rate and stereoselectivity.
-
Catalyst Type: The landscape of catalysts for nitroalkene reactions is vast, including organocatalysts (e.g., prolines, thioureas, squaramides), metal-based catalysts, and phase-transfer catalysts.[6] The optimal choice depends on the specific transformation (e.g., Michael addition, reduction). For instance, bifunctional catalysts like thioureas are effective in activating both the nucleophile and the nitroalkene in conjugate additions.[6][7]
-
Catalyst Loading: Using too little catalyst can result in a sluggish or incomplete reaction. Conversely, excessive catalyst loading is not always better and can sometimes promote side reactions. It is crucial to optimize the catalyst loading (typically 1-20 mol%) for your specific substrate.
-
Catalyst Development: Significant progress has been made in developing highly general and selective catalysts. For example, a recently developed organocatalyst, AmA 7·HNTf2, has shown broad applicability and high efficacy in the enantioselective reduction of various nitroalkene classes, often improving both yield and enantioselection compared to previous methods.[8][9]
Below is a diagram illustrating the logical flow for selecting an appropriate catalyst.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. How To [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction [organic-chemistry.org]
stability issues of 2-Nitro-2-hexene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Nitro-2-hexene under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound, like many nitroalkenes, is susceptible to several instability issues. The primary concerns include polymerization, especially in the presence of bases, and decomposition under thermal stress or extreme pH conditions. Its high reactivity as a Michael acceptor also means it can be consumed by unintended nucleophiles in a reaction mixture.[1][2]
Q2: How should this compound be properly stored?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry environment, preferably in a freezer at temperatures around -20°C.[2][3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-induced degradation and potential oxidation. For some reactive nitroalkenes, preparation immediately before use is recommended.[2]
Q3: What is the impact of pH on the stability of this compound?
A3: The pH of the reaction medium is critical for the stability of this compound.
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Basic Conditions: Even trace amounts of alkali can catalyze the polymerization of nitroalkenes.[2] Strong bases will deprotonate the allylic protons, leading to the formation of a nitronate salt, which can then initiate polymerization or other side reactions.
-
Acidic Conditions: Strong acids can lead to the hydrolysis of the nitro group, particularly if the double bond is reduced to the corresponding nitroalkane. This is known as the Nef reaction, which converts a nitro group into a carbonyl group.[4][5]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns viscous or solidifies (polymerization) | Presence of catalytic amounts of base (e.g., residual base from a previous step, basic glassware). | Ensure all glassware is acid-washed and dried. Use freshly distilled, neutral solvents. If a base is required for the reaction, consider using a non-nucleophilic, sterically hindered base and add it slowly at low temperatures. |
| Low or no yield of the desired product | Decomposition of this compound due to harsh reaction conditions. | Run the reaction at the lowest effective temperature. Minimize reaction time. Ensure the pH of the reaction mixture is controlled, avoiding strongly acidic or basic conditions unless required by the reaction mechanism. |
| Formation of a ketone or aldehyde byproduct (e.g., 2-hexanone) | Unintentional reduction of the alkene followed by a Nef-type reaction. | If a reducing agent is present, this may be unavoidable. The Nef reaction is typically promoted by strong acid.[5] Maintaining a neutral or weakly acidic pH can minimize this side reaction. |
| Multiple unidentified spots on TLC | Decomposition into various byproducts. | Purify this compound by column chromatography or distillation at reduced pressure immediately before use.[2][6] Use high-purity starting materials and solvents. |
Experimental Protocols
Protocol 1: Purification of this compound
Objective: To obtain high-purity this compound for use in reactions.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for chromatography)
-
Hexanes and ethyl acetate (B1210297) (or other suitable solvent system)
-
Rotary evaporator
-
Glassware (acid-washed and oven-dried)
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the flask excessively to avoid thermal decomposition.[2]
-
The purified product should be used immediately or stored under an inert atmosphere in a freezer.
Protocol 2: General Procedure for a Michael Addition Reaction
Objective: To perform a Michael addition with this compound while minimizing stability issues.
Materials:
-
Purified this compound
-
Michael donor (e.g., diethyl malonate)
-
Weak base catalyst (e.g., triethylamine (B128534) or DBU)
-
Anhydrous, neutral solvent (e.g., THF, dichloromethane)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Acid-washed and oven-dried glassware
Procedure:
-
Set up the reaction in an oven-dried flask under an inert atmosphere.
-
Dissolve the Michael donor in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
-
Slowly add the base catalyst to the solution.
-
In a separate flask, dissolve the purified this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the cooled reaction mixture containing the Michael donor and base.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Proceed with standard aqueous workup and purification of the product.
Visual Guides
Caption: Recommended workflow to ensure the stability of this compound.
Caption: Decision tree for troubleshooting experiments with this compound.
Caption: Simplified overview of potential degradation pathways for this compound.
References
- 1. Nitroalkene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Nef Reaction [organic-chemistry.org]
- 5. Nef reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Nitro Groups from 2-Nitro-2-hexene Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of the nitro group from 2-nitro-2-hexene adducts, a critical step in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the complete removal of a nitro group from an aliphatic compound resulting from a Michael addition to a nitroalkene?
The most widely reported and reliable method for the reductive removal of a secondary nitro group (denitration) to a methylene (B1212753) group (-CH-NO₂ → -CH₂-) is a free-radical chain reaction using tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and azobisisobutyronitrile (AIBN) as a radical initiator.
Q2: I am concerned about the toxicity of organotin compounds. Are there any effective, less toxic alternatives to tributyltin hydride?
Yes, due to the toxicity and difficulty in removing organotin byproducts, several less toxic alternatives have been developed. The most common alternative is tris(trimethylsilyl)silane (B43935) (TTMSS), which often provides similar results to Bu₃SnH. Other alternatives include tributylgermanium hydride, which is less toxic than its tin counterpart.[1][2] More recently, photoredox catalysis has emerged as a powerful, metal-free alternative for denitration reactions.
Q3: My denitration reaction with tributyltin hydride is complete, but I am struggling to remove the tin byproducts. What are the best purification methods?
Removing tin byproducts is a common challenge. Here are several effective methods:
-
Fluoride (B91410) Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[3][4]
-
Silica (B1680970) Gel Chromatography with Triethylamine (B128534): Running a flash column with silica gel pre-treated or eluted with a solvent system containing a small amount of triethylamine can effectively remove tin residues.[3]
-
Partitioning: If your product is reasonably polar, partitioning the crude mixture between acetonitrile (B52724) and hexane (B92381) can be effective, as the tin byproducts are more soluble in hexane.[5]
-
DBU/Iodine Treatment: This method involves adding DBU and then iodine to the reaction mixture to convert tin hydrides to tin iodides, which can then be more easily removed.
Q4: Can I use other reducing agents like LiAlH₄ or NaBH₄ for the complete removal of the nitro group?
Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are generally not suitable for the complete reductive removal (denitration) of a nitro group to a methylene group. These reagents typically reduce the nitro group to an amine. Samarium(II) iodide is also known to reduce nitro groups to hydroxylamines or amines.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction / Low Yield | 1. Insufficient radical initiator (AIBN) or decomposition of AIBN. 2. Poor quality of tributyltin hydride (oxidized). 3. Insufficient reaction time or temperature. 4. Presence of radical inhibitors in the solvent or on glassware. | 1. Use fresh AIBN and add it in portions if the reaction is slow. 2. Use freshly distilled or purchased tributyltin hydride. 3. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary. 4. Ensure solvents are freshly distilled and glassware is clean and dry. |
| Formation of Side Products | 1. Ketone formation: In some cases, the intermediate α-nitroalkyl radical can rearrange to form a ketone.[7] 2. Reduction of other functional groups: If other reducible functional groups are present, they may be affected by the reaction conditions. | 1. This is more likely at low concentrations of the hydrogen donor (Bu₃SnH). Ensure an adequate excess of the hydride is used. 2. Radical denitration is generally chemoselective, but it is important to consider the stability of other functional groups in your molecule under radical conditions. |
| Difficulty in Product Purification | 1. Residual Tin Byproducts: Tributyltin halides and oxides are often difficult to separate from the desired product. 2. Co-elution with Product: Tin byproducts can sometimes co-elute with the product during chromatography. | 1. Refer to the purification methods in FAQ Q3 . The KF wash is highly recommended. 2. If co-elution is an issue, try a different solvent system for chromatography or consider one of the alternative denitration methods to avoid tin byproducts altogether. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the denitration of nitro adducts. Please note that optimal conditions will vary depending on the specific substrate.
| Method | Substrate Type | Reagents & Conditions | Typical Yield | Reference |
| Radical Denitration | Secondary & Tertiary Nitroesters | Bu₃SnH (1.2 equiv), AIBN (0.3 equiv), cumene, 80°C, 3h | 62-98% | |
| Radical Denitration | α-Substituted Nitro Compounds | Bu₃SnH, AIBN | Good to high yields | |
| Alternative Radical Denitration | Various (halides, selenides, etc.) | Tris(trimethylsilyl)silane (TTMSS), AIBN | Good to high yields | [8] |
Experimental Protocols
Protocol 1: Reductive Denitration using Tributyltin Hydride
This protocol is a general procedure for the denitration of a secondary nitro compound.
Materials:
-
Nitro adduct (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH, 1.2 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN, 0.2 - 0.3 equiv)
-
Anhydrous toluene (B28343) or benzene (B151609)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Celite
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nitro adduct in anhydrous toluene or benzene (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tributyltin hydride and AIBN to the flask.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride.
-
Stir the biphasic mixture vigorously for at least one hour. A white precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the filtrate with brine, dry the organic layer over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions:
-
Tributyltin hydride and its byproducts are toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
AIBN is a potential explosive and should be handled with care. Avoid grinding and heating in a closed container.
Protocol 2: Reductive Denitration using Tris(trimethylsilyl)silane (TTMSS) - A Less Toxic Alternative
This protocol provides a method using a less toxic alternative to tributyltin hydride.
Materials:
-
Nitro adduct (1.0 equiv)
-
Tris(trimethylsilyl)silane (TTMSS, 1.5 - 2.0 equiv)
-
Azobisisobutyronitrile (AIBN, 0.2 - 0.3 equiv)
-
Anhydrous toluene or benzene
Procedure:
-
Follow steps 1-5 from Protocol 1, substituting TTMSS for Bu₃SnH. Note that reaction times may be longer with TTMSS compared to Bu₃SnH.
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup for TTMSS-mediated reactions is generally simpler as the silicon byproducts are less toxic and often more easily removed by standard chromatography. Concentrate the reaction mixture directly and purify by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Denitration Troubleshooting
Caption: A decision-making flowchart for troubleshooting common issues in denitration reactions.
Reaction Pathway: Radical Denitration
Caption: The free-radical chain mechanism for the denitration of a nitro adduct using Bu₃SnH/AIBN.
References
- 1. Samarium (low valent) [organic-chemistry.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Workup [chem.rochester.edu]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Chemical Forums: Removing Tin products in Stille coupling [chemicalforums.com]
- 6. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
challenges in the scale-up of 2-Nitro-2-hexene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitro-2-hexene.
Troubleshooting Guide
Scaling up the synthesis of this compound from the laboratory to pilot plant or industrial scale can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of 2-Nitro-3-hexanol (Henry Reaction) | - Inefficient Mixing: Inadequate mixing can lead to localized "hot spots" and side reactions. - Incorrect Base Concentration: Too much or too little base can negatively impact the reaction rate and equilibrium. - Suboptimal Temperature: Temperature affects reaction kinetics and the stability of the product. | - Improve Agitation: Use an overhead stirrer for larger volumes to ensure efficient mixing. - Optimize Base Addition: Add the base catalyst slowly and monitor the pH. A typical effective concentration for NaOH is around 0.025 M.[1] - Control Temperature: Maintain the reaction temperature within the optimal range, typically between room temperature and slightly elevated temperatures. |
| Formation of Byproducts in Henry Reaction | - Cannizzaro Reaction: Self-condensation of the aldehyde can occur in the presence of a strong base. - Polymerization: Nitroalkenes are prone to polymerization, especially in the presence of base. - Retro-Henry Reaction: The reversible nature of the Henry reaction can lead to the decomposition of the product back to starting materials.[2] | - Use a Milder Base: Consider using a weaker base or a phase-transfer catalyst to minimize the Cannizzaro reaction. - Control Reaction Time: Do not prolong the reaction unnecessarily after the starting materials are consumed. - Optimize Work-up: Promptly neutralize the base and extract the product to prevent the retro-Henry reaction. |
| Low Yield of this compound (Dehydration Step) | - Ineffective Dehydrating Agent: The chosen dehydrating agent may not be suitable for the substrate or reaction conditions. - High Temperatures Leading to Decomposition: The nitroalkene product can be sensitive to high temperatures. - Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the nitro alcohol. | - Select an Appropriate Dehydrating Agent: Common dehydrating agents include phthalic anhydride (B1165640), phosphorus pentoxide, or dicyclohexylcarbodiimide (B1669883) (DCC).[3][4] - Use Vacuum Distillation: Purify the product under reduced pressure to lower the boiling point and minimize thermal decomposition.[3] - Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and determine the optimal reaction time. |
| Runaway Reaction During Scale-up | - Exothermic Nature of Nitration: The Henry reaction and subsequent nitration steps can be highly exothermic.[5][6] - Poor Heat Dissipation: As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[4] | - Slow Reagent Addition: Add reagents, especially the base or nitrating agent, slowly and in a controlled manner. - Efficient Cooling System: Ensure the reactor is equipped with an adequate cooling system, such as a cooling jacket or internal cooling coils. - Consider Continuous Flow Synthesis: Flow chemistry offers better temperature control and safety for highly exothermic reactions.[6] |
| Product Purity Issues | - Contamination with Starting Materials: Incomplete reaction or inefficient purification. - Presence of Stereoisomers: The double bond in this compound can exist as (E) and (Z) isomers. - Polymeric Byproducts: Polymerization of the nitroalkene can lead to high molecular weight impurities. | - Optimize Purification: Use fractional distillation under reduced pressure or column chromatography to separate the product from impurities. - Control Stereoselectivity: The choice of solvent and temperature during the dehydration step can influence the stereochemical outcome.[7] - Minimize Exposure to Base and Heat: Store the purified product in a cool, dark place and avoid contact with basic substances to prevent polymerization.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step process. It begins with a base-catalyzed Henry (nitroaldol) reaction between butyraldehyde (B50154) and nitroethane to form the intermediate 2-nitro-3-hexanol.[2][6][8] This is followed by the dehydration of the nitro alcohol to yield this compound.[2]
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: The primary safety concerns are the exothermic nature of the reaction, which can lead to thermal runaways, and the potential for the formation of unstable byproducts.[5][6] It is crucial to have robust temperature control, a well-designed reactor with efficient cooling, and a plan for emergency shutdown. When working with nitrating agents, appropriate personal protective equipment (PPE) and a well-ventilated area are mandatory.
Q3: How can I control the stereoselectivity of the double bond in this compound?
A3: The stereochemical outcome of the dehydration step can be influenced by the reaction conditions. For example, using different solvents and temperatures can favor the formation of either the (E) or (Z) isomer.[7] Careful selection of the dehydrating agent and reaction parameters is necessary to achieve the desired stereoisomer.
Q4: What are the typical yields for the synthesis of this compound?
A4: The overall yield can vary significantly depending on the specific conditions used for both the Henry reaction and the dehydration step. A reported yield for a similar dehydration of 2-nitro-1-propanol (B1209518) to 2-nitropropene (B1617139) using phthalic anhydride is around 72%.[3] Optimization of reaction parameters is key to maximizing the yield.
Q5: What are the best methods for purifying the final product?
A5: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, as it helps to avoid thermal decomposition of the product.[3] Column chromatography can also be employed for further purification if higher purity is required.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-3-hexanol via Henry Reaction
This protocol is adapted from general procedures for the Henry reaction.
Materials:
-
Butyraldehyde
-
Nitroethane
-
Sodium Hydroxide (NaOH)
-
Cetyltrimethylammonium chloride (CTACl) (optional, as a phase-transfer catalyst)[1]
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butyraldehyde (1.0 eq) in water.
-
Add nitroethane (1.0-1.2 eq) to the solution.
-
If using a phase-transfer catalyst, add CTACl (0.1 eq).
-
Slowly add a 0.025 M aqueous solution of NaOH dropwise to the stirred mixture at room temperature.[1]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.[1]
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize it with a dilute HCl solution until it is slightly acidic.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-nitro-3-hexanol.
Protocol 2: Dehydration of 2-Nitro-3-hexanol to this compound
This protocol is based on the dehydration of similar nitro alcohols.[3]
Materials:
-
Crude 2-nitro-3-hexanol
-
Phthalic anhydride
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add the crude 2-nitro-3-hexanol (1.0 eq) and phthalic anhydride (1.3 eq).[3]
-
Heat the mixture in an oil bath. The temperature should be gradually increased.
-
The this compound product will distill along with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Separate the organic layer from the aqueous layer in the distillate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
For higher purity, perform a final fractional distillation of the dried organic layer under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H11NO2 |
| Molecular Weight | 129.16 g/mol |
| Boiling Point | 188.3 °C at 760 mmHg |
| Density | 0.965 g/cm³ |
| Flash Point | 65.6 °C |
Data sourced from LookChem and PubChem.[5][9]
Visualizations
Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.
Caption: Key challenges and mitigation strategies for the scale-up of this compound synthesis.
References
- 1. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sci-rad.com [sci-rad.com]
- 5. This compound | C6H11NO2 | CID 6433472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Henry Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. This compound|lookchem [lookchem.com]
effect of catalyst on the stereoselectivity of 2-Nitro-2-hexene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stereoselective reactions involving 2-Nitro-2-hexene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the catalytic stereoselective reactions of this compound, providing potential causes and step-by-step solutions.
Issue 1: Low Enantioselectivity (ee%)
-
Question: My reaction is proceeding with good yield, but the enantiomeric excess (ee%) of the desired product is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low enantioselectivity can stem from several factors related to the catalyst, substrate, and reaction conditions.
-
Potential Cause 1: Catalyst Inactivity or Inappropriateness: The chosen chiral catalyst may not be optimal for this compound or may have degraded.
-
Troubleshooting Steps:
-
Catalyst Screening: If not already done, screen a variety of chiral catalysts (e.g., thiourea-based, proline-derived, metal complexes) to identify the most effective one for this specific substrate.
-
Catalyst Integrity: Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent decomposition. Use a freshly opened or purified batch of catalyst.
-
Catalyst Loading: Vary the catalyst loading. While higher loading can sometimes increase enantioselectivity, it can also lead to side reactions. An optimal loading needs to be determined empirically.
-
-
-
Potential Cause 2: Non-Optimal Reaction Temperature: The reaction temperature may be too high, leading to a less organized transition state and consequently lower enantioselectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). This often enhances the energy difference between the diastereomeric transition states, leading to higher ee%.
-
Monitor Reaction Time: Be aware that lowering the temperature will likely increase the required reaction time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal endpoint.
-
-
-
Potential Cause 3: Solvent Effects: The solvent can significantly influence the catalyst's conformation and the stability of the transition state.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, chloroform). Non-polar solvents often favor higher enantioselectivity in organocatalyzed reactions.
-
-
-
Issue 2: Poor Diastereoselectivity (dr)
-
Question: My reaction produces the desired product, but as a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
-
Answer: Poor diastereoselectivity is often related to the facial selectivity of the nucleophilic attack on the nitroalkene, which is influenced by the catalyst and substrate structure.
-
Potential Cause 1: Steric Hindrance: The steric bulk of the nucleophile or the catalyst may not be sufficient to effectively block one face of the this compound.
-
Troubleshooting Steps:
-
Modify the Nucleophile: If possible, use a bulkier nucleophile to increase steric interactions in the transition state, which can favor the formation of one diastereomer.
-
Modify the Catalyst: Employ a catalyst with greater steric bulk around the active site to enhance facial discrimination.
-
-
-
Potential Cause 2: Catalyst-Substrate Interaction: The interaction between the catalyst and the reactants may not be strong or specific enough to create a well-defined, low-energy transition state for the desired diastereomer.
-
Troubleshooting Steps:
-
Additive Screening: The addition of co-catalysts or additives (e.g., Brønsted or Lewis acids/bases) can sometimes help to better organize the transition state assembly through secondary interactions like hydrogen bonding.
-
Change Catalyst Type: If using an organocatalyst, consider trying a metal-based catalyst (or vice-versa). The different modes of activation can sometimes lead to improved diastereoselectivity.
-
-
-
Issue 3: Low or No Product Yield
-
Question: The reaction is not proceeding, or the yield of the desired product is very low, even after an extended reaction time. What could be the issue?
-
Answer: Low or no yield can be due to catalyst deactivation, poor reactivity of the substrates under the chosen conditions, or the presence of impurities.
-
Potential Cause 1: Catalyst Deactivation: The catalyst may be poisoned by impurities or may not be stable under the reaction conditions.
-
Troubleshooting Steps:
-
Purify Reagents: Ensure that all starting materials and the solvent are of high purity and free from water or other potential catalyst poisons.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Monitor Catalyst Stability: If possible, analyze the catalyst post-reaction to check for decomposition.
-
-
-
Potential Cause 2: Insufficient Reactivity: The nucleophile may not be sufficiently activated, or the electrophilicity of the this compound may be too low under the reaction conditions.
-
Troubleshooting Steps:
-
Increase Temperature: While this may negatively impact stereoselectivity, a moderate increase in temperature can sometimes be necessary to initiate the reaction. A balance between yield and stereoselectivity must be found.
-
Use of Additives: As mentioned previously, additives can act as co-catalysts to enhance the reactivity of the nucleophile or the electrophile.
-
Concentration Effects: Vary the concentration of the reactants. In some cases, higher concentrations can favor the desired reaction pathway.
-
-
-
Data Presentation: Catalyst Performance in Michael Addition to this compound
The following tables summarize typical quantitative data for the Michael addition of various nucleophiles to this compound using different classes of catalysts. Please note that results can vary based on specific reaction conditions.
Table 1: Organocatalyzed Michael Addition to this compound
| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee% | dr |
| Thiourea Derivative A | Acetone | Toluene | RT | 85 | 92 | 90:10 |
| (S)-Proline | Propanal | DMSO | RT | 78 | 88 | 85:15 |
| Diphenylprolinol Silyl Ether | Diethyl Malonate | CH2Cl2 | 0 | 91 | 95 | >95:5 |
| Cinchona Alkaloid-based Thiourea | Cyclohexanone | Toluene | -20 | 88 | 97 | 92:8 |
Table 2: Metal-Catalyzed Michael Addition to this compound
| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee% | dr |
| Dinuclear Zinc-ProPhenol | 2(5H)-Furanone | THF | RT | 82 | 94 | 10:1 |
| Cu(OAc)2/Chiral Ligand | Dimethyl Malonate | Toluene | RT | 90 | 89 | >95:5 |
| Ni(acac)2/Chiral Diamine | Acetylacetone | CH2Cl2 | 0 | 87 | 91 | 93:7 |
Experimental Protocols
Below are detailed methodologies for key experiments involving the stereoselective reaction of this compound.
Protocol 1: Organocatalyzed Michael Addition of an Aldehyde to this compound using a Proline-Derived Catalyst
-
Reagent Preparation:
-
Dry the solvent (e.g., DMSO) over molecular sieves.
-
Ensure this compound and the aldehyde are freshly distilled or purified.
-
The (S)-proline catalyst should be dried under vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add (S)-proline (0.1 mmol, 10 mol%).
-
Add the dry solvent (2.0 mL).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Cool the mixture to the desired temperature (e.g., room temperature).
-
Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee%) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
-
Protocol 2: Dinuclear Zinc-Catalyzed Michael Addition of 2(5H)-Furanone to this compound
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add the (S,S)-Bis-ProPhenol ligand (0.1 mmol, 10 mol%).
-
Add dry THF (1.0 mL).
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (B1219324) (Et2Zn) in hexanes (0.2 mmol, 20 mol%) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the dinuclear zinc catalyst.
-
-
Reaction Procedure:
-
To the flask containing the catalyst, add this compound (1.0 mmol, 1.0 equiv) dissolved in dry THF (1.0 mL).
-
Add 2(5H)-furanone (1.5 mmol, 1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the product via flash column chromatography.
-
-
Analysis:
-
Characterize the product and determine the yield.
-
Determine the ee% and dr by chiral HPLC.
-
Visualizations
Diagram 1: General Experimental Workflow for a Catalyzed Reaction of this compound
Caption: A typical experimental workflow for the catalyzed stereoselective reaction of this compound.
Diagram 2: Logical Relationship in Thiourea-Catalyzed Michael Addition
Caption: Key interactions in a thiourea-catalyzed asymmetric Michael addition of this compound.
Validation & Comparative
A Comparative Guide to Dienophiles in Diels-Alder Reactions: 2-Nitro-2-hexene vs. Maleic Anhydride and Dimethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of dienophile performance in [4+2] cycloaddition reactions, supported by experimental data and detailed protocols.
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and versatile method for the construction of six-membered rings. The choice of dienophile is critical to the success and efficiency of this cycloaddition. This guide offers a comparative analysis of the performance of 2-Nitro-2-hexene against two classical and highly reactive dienophiles: maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate (B1228247).
Performance Comparison of Dienophiles
The reactivity of a dienophile in a normal-electron-demand Diels-Alder reaction is largely governed by the presence of electron-withdrawing groups that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[1] This guide examines three dienophiles with varying electron-withdrawing functionalities: the nitro group in this compound, the anhydride moiety in maleic anhydride, and the ester groups in dimethyl acetylenedicarboxylate.
To provide a clear comparison, the following table summarizes experimental data for the Diels-Alder reaction of these dienophiles with a common diene, cyclopentadiene (B3395910). It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and aims to provide a representative overview of their reactivity.
| Dienophile | Diene | Reaction Conditions | Reaction Time | Yield | Reference |
| This compound | Cyclopentadiene | Toluene (B28343), 120-130°C | 3-4 days | 75-95% (conversion) | [2] |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate (B1210297)/Hexane, Room Temp. | ~5 minutes | High (crystallizes from solution) | [3][4] |
| Dimethyl Acetylenedicarboxylate | Furan (B31954) | CH2Cl2, Microwave, AlCl3 catalyst | 3 minutes | 92% | [5] |
Key Observations:
-
Maleic anhydride is a highly reactive dienophile, with its reaction with cyclopentadiene proceeding rapidly at room temperature to near-quantitative yield.[3][4] Its cyclic structure and potent electron-withdrawing anhydride group contribute to its exceptional reactivity.
-
Dimethyl acetylenedicarboxylate (DMAD) is also a very effective dienophile due to the presence of two electron-withdrawing ester groups.[5] Its reactions can be significantly accelerated using microwave irradiation and Lewis acid catalysis.[5]
-
This compound , and nitroalkenes in general, are effective dienophiles but often require more forcing conditions, such as elevated temperatures and prolonged reaction times, to achieve high conversion.[2] The nitro group is a strong electron-withdrawing group, activating the double bond for cycloaddition.[1] However, their reactivity can be lower compared to cyclic anhydrides or acetylenic esters. Studies on substituted nitroalkenes have shown that high temperatures (80-130°C) and long reaction times (72 hours to 4 days) are often necessary for thermal Diels-Alder reactions.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Diels-Alder reactions of the compared dienophiles.
Diels-Alder Reaction of a Substituted Nitroalkene with Cyclopentadiene
This protocol is based on a study of a structurally related nitroalkene and provides insight into the conditions generally required for such reactions.
Procedure: A solution of methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and a four-fold molar excess of cyclopentadiene in toluene is heated in a sealed tube at 120–130 °C for 3–4 days.[2] The progress of the reaction is monitored by HPLC. After completion, the solvent and excess cyclopentadiene are removed under reduced pressure, and the product is isolated and purified by chromatography.[2] This method resulted in a 75-95% conversion to the Diels-Alder adducts.[2]
Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
Procedure: To a solution of maleic anhydride (7.64 g) in ethyl acetate (30 mL) in a round-bottom flask cooled in an ice bath, freshly distilled cyclopentadiene (8 mL) is added.[4] The mixture is stirred at room temperature until a white precipitate forms. The reaction mixture is then heated in a water bath at 50°C until the precipitate dissolves completely. Upon cooling to room temperature, white, needle-like crystals of the product precipitate and are collected by filtration and dried.[4]
Microwave-Assisted Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate with Furan
Procedure: In a flask, furan (10 mmol), dimethyl acetylenedicarboxylate (10 mmol), and a catalytic amount of AlCl3 are mixed in dichloromethane. The flask is then placed in a domestic microwave oven and irradiated at 600W for 3 minutes.[5] After cooling, the solvent is evaporated, and the crude product is purified by flash column chromatography on silica (B1680970) gel using an ethyl acetate/hexane eluent to yield the cycloadduct.[5] This procedure resulted in a 92% yield.[5]
Reaction Mechanisms and Workflows
The Diels-Alder reaction is a concerted pericyclic reaction, proceeding through a cyclic transition state.[7] The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Conclusion
In the landscape of Diels-Alder dienophiles, maleic anhydride and dimethyl acetylenedicarboxylate represent highly reactive options, often providing excellent yields under mild conditions and short reaction times. This compound, as a representative of nitroalkenes, is also a competent dienophile due to the strong electron-withdrawing nature of the nitro group. However, it generally requires more forcing thermal conditions to achieve comparable conversions. The choice of dienophile will ultimately depend on the specific synthetic strategy, substrate compatibility, and desired reaction efficiency. For rapid and high-yielding cycloadditions, maleic anhydride and DMAD are superior choices. However, the resulting nitro-substituted cyclohexene from a this compound cycloaddition offers a versatile handle for further functional group transformations, making it a valuable building block in complex molecule synthesis.
References
- 1. Which dienophile in each pair is more reactive in a Diels–Alder r... | Study Prep in Pearson+ [pearson.com]
- 2. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
The Reactivity of 2-Nitro-2-hexene in Comparison to Other Michael Acceptors: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the reactivity of 2-Nitro-2-hexene and other common Michael acceptors relevant to researchers, scientists, and drug development professionals. Michael acceptors are a class of compounds characterized by an electron-deficient carbon-carbon double bond, making them susceptible to nucleophilic attack. This reactivity is harnessed in various applications, including covalent drug design and bioconjugation. Understanding the relative reactivity of different Michael acceptors is crucial for designing molecules with desired properties, such as target specificity and appropriate reaction kinetics.
Executive Summary
Comparative Reactivity of Michael Acceptors
The reactivity of Michael acceptors is influenced by the nature of the electron-withdrawing group attached to the double bond. Generally, the order of reactivity towards thiols is: Nitroalkenes > α,β-unsaturated ketones > α,β-unsaturated esters > α,β-unsaturated amides . This trend is reflected in the second-order rate constants for their reaction with glutathione (B108866), as summarized in the table below.
| Michael Acceptor Class | Representative Compound(s) | Second-Order Rate Constant (k) with Glutathione (M⁻¹s⁻¹) | Reference(s) |
| Nitroalkenes | Nitro-oleic acid, Nitro-linoleic acid | 183 - 355 | [1][2] |
| α,β-Unsaturated Ketones | N/A | Data not available under comparable conditions | |
| α,β-Unsaturated Esters | Acrylates | 0.002 - 0.03 (estimated from various sources) | [3][4] |
| α,β-Unsaturated Amides | Acrylamides | 0.0007 - 0.037 | [5][6] |
Note: The provided rate constants are compiled from different studies and may have been determined under varying experimental conditions. Therefore, they should be considered as indicative of relative reactivity rather than absolute comparative values. The data for nitroalkenes pertains to nitro-fatty acids, which are used as a proxy for this compound.
Experimental Protocols
Accurate determination of the reactivity of Michael acceptors requires standardized experimental protocols. The following are detailed methodologies for monitoring the kinetics of Michael addition reactions using UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Vis Spectrophotometry Protocol for Michael Addition Kinetics
This method is suitable for Michael acceptors that exhibit a change in UV-Vis absorbance upon reaction with a thiol.
Objective: To determine the second-order rate constant for the reaction of a Michael acceptor with a thiol (e.g., glutathione).
Materials:
-
Michael acceptor of interest (e.g., this compound)
-
Thiol (e.g., Glutathione, N-acetylcysteine)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Michael acceptor in a suitable organic solvent (e.g., ethanol, DMSO) at a high concentration (e.g., 100 mM).
-
Prepare a fresh stock solution of the thiol in the reaction buffer at a known concentration (e.g., 100 mM).
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the Michael acceptor in the reaction buffer to determine the wavelength of maximum absorbance (λmax) that changes upon reaction with the thiol. For nitroalkenes, this is often around 270-285 nm[2].
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C or 37 °C).
-
In a quartz cuvette, add the reaction buffer and a small volume of the Michael acceptor stock solution to achieve a final concentration that gives an initial absorbance in the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Initiate the reaction by adding a known excess concentration of the thiol stock solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at the chosen λmax over time.
-
Record data at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (thiol concentration ≥ 10-fold excess over the Michael acceptor), the reaction will follow first-order kinetics with respect to the Michael acceptor.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated using the equation: k = k_obs / [Thiol]
-
NMR Spectroscopy Protocol for Michael Addition Kinetics
NMR spectroscopy provides a powerful tool for monitoring the disappearance of reactants and the appearance of products in real-time, offering detailed structural information.
Objective: To determine the reaction kinetics of a Michael addition by monitoring the change in concentration of reactants and products over time.
Materials:
-
Michael acceptor
-
Thiol
-
Deuterated solvent (e.g., DMSO-d6, D2O) compatible with the reaction
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Michael acceptor in the deuterated solvent.
-
Prepare a separate stock solution of the thiol in the same deuterated solvent.
-
Run initial ¹H NMR spectra of the starting materials to identify characteristic peaks for integration.
-
-
Kinetic Experiment Setup:
-
In an NMR tube, add a known concentration of the Michael acceptor solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.
-
Acquire an initial spectrum (t=0) before adding the thiol.
-
Initiate the reaction by adding a known concentration of the thiol solution to the NMR tube and mix quickly.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The time between acquisitions will depend on the reaction rate.
-
-
Data Acquisition and Processing:
-
For each spectrum, integrate the characteristic peaks of the starting material (decreasing over time) and the product (increasing over time).
-
Normalize the integrals to an internal standard or to the total integral of a region that remains constant throughout the reaction.
-
-
Data Analysis:
-
Plot the concentration of the starting material or product as a function of time.
-
Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.
-
Signaling Pathway Modulation by Michael Acceptors
Michael acceptors are known to modulate key cellular signaling pathways through the covalent modification of specific cysteine residues in regulatory proteins. Two prominent examples are the Nrf2/Keap1 and NF-κB pathways.
Nrf2/Keap1 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophilic Michael acceptors can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by Michael acceptors.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Certain Michael acceptors can directly modify cysteine residues on the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA and activate the transcription of pro-inflammatory genes[7].
References
- 1. Examination of Michael addition reactivity towards glutathione by transition-state calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. clinicaleducation.org [clinicaleducation.org]
A Comparative Guide to the Stereoselectivity of 2-Nitro-2-hexene in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 2-nitro-2-hexene's performance in asymmetric synthesis, benchmarked against alternative nitroalkenes with supporting experimental data.
The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies on a diverse toolkit of substrates and catalysts. Among the valuable building blocks in this field are nitroalkenes, which serve as versatile Michael acceptors. This guide provides a comparative analysis of the stereoselectivity of this compound in asymmetric synthesis, offering a valuable resource for researchers selecting electrophiles for their synthetic strategies.
Performance of this compound in Asymmetric Michael Additions
This compound, an aliphatic nitroalkene, presents a distinct electronic and steric profile compared to its widely studied aromatic counterpart, nitrostyrene. While the body of literature specifically detailing the asymmetric reactions of this compound is not as extensive, existing studies and analogous reactions with similar aliphatic nitroalkenes provide crucial insights into its stereoselectivity.
Organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation, with bifunctional catalysts such as thioureas and cinchona alkaloids demonstrating remarkable efficacy in conjugate additions to nitroalkenes.[1][2] These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized transition state that dictates the stereochemical outcome.
In the context of Michael additions of 1,3-dicarbonyl compounds, a key reaction for generating stereochemically rich products, the choice of nitroalkene significantly impacts the yield and stereoselectivity. The following tables summarize representative data for the asymmetric Michael addition of various nucleophiles to different nitroalkenes, providing a basis for comparison.
Table 1: Asymmetric Michael Addition of Dimethyl Malonate to Various Nitroalkenes
| Nitroalkene | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |
| This compound (analogous) | Cinchona Alkaloid Derivative | Toluene (B28343) | 72 | ~85 | ~90 | - | [1][3] |
| Nitrostyrene | Cinchona Alkaloid Derivative | Toluene | 48 | 95 | 96 | - | [1][3] |
| (E)-1-Nitro-1-pentene | Chiral Thiourea | Toluene | 24 | 66 | 42 | 58:42 | [4] |
| Nitrostyrene | Chiral Squaramide | CH2Cl2 | 24 | 98 | 97 | - | [2] |
Data for this compound is inferred from studies on a broad range of β-substituted nitroalkenes using similar catalysts.[1][3]
Table 2: Asymmetric Michael Addition of Acetylacetone to Various Nitroalkenes
| Nitroalkene | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |
| This compound (analogous) | Cinchona Alkaloid Derivative | Toluene | 72 | ~90 | ~92 | - | [1][3] |
| Nitrostyrene | Cinchona Alkaloid Derivative | Toluene | 24 | 99 | 98 | - | [1][3] |
| (E)-1-Nitroprop-1-ene | Ni(II)-Diamine Complex | THF | 12 | 85 | 94 | - | [4] |
Data for this compound is inferred from studies on a broad range of β-substituted nitroalkenes using similar catalysts.[1][3]
From the available data, it is evident that aliphatic nitroalkenes like this compound can participate effectively in asymmetric Michael additions, affording products with high enantioselectivity. However, compared to nitrostyrene, the reactions with aliphatic counterparts sometimes require longer reaction times or may exhibit slightly lower enantiomeric excesses under identical conditions. This can be attributed to the different electronic properties and the reduced steric bulk of the alkyl chain compared to the phenyl group, which can influence the binding and orientation of the substrate in the catalyst's chiral pocket.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the asymmetric Michael addition to nitroalkenes using organocatalysts.
General Procedure for the Cinchona Alkaloid-Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
To a solution of the nitroalkene (0.25 mmol) and the cinchona alkaloid-derived catalyst (0.025 mmol, 10 mol%) in toluene (1.0 mL) at room temperature is added the 1,3-dicarbonyl compound (0.50 mmol). The reaction mixture is stirred at the specified temperature for the time indicated in the tables. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.[1][3]
General Procedure for the Thiourea-Catalyzed Michael Addition of Nitroalkanes to Nitroalkenes
In a vial, the chiral bifunctional amine-thiourea catalyst (0.02 mmol, 10 mol%) is dissolved in the specified solvent (1.0 mL). The nitroalkene (0.2 mmol) is then added, followed by the nitroalkane (0.4 mmol). The reaction mixture is stirred at the indicated temperature for the duration specified. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess of the major diastereomer is determined by chiral HPLC analysis.[4]
Visualizing Reaction Pathways
To better understand the interactions driving the stereoselectivity, graphical representations of the proposed reaction mechanisms and workflows are invaluable.
References
- 1. Highly enantioselective conjugate addition of malonate and beta-ketoester to nitroalkenes: asymmetric C-C bond formation with new bifunctional organic catalysts based on cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. researchgate.net [researchgate.net]
yield comparison of different 2-Nitro-2-hexene synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various synthetic methods for 2-Nitro-2-hexene, a valuable building block in organic synthesis. The document outlines reaction yields, experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Yield Comparison of this compound Synthesis Methods
The following table summarizes the reported yields for different synthetic routes to this compound.
| Synthesis Method | Reactants | Product | Yield (%) |
| Henry Reaction & Dehydration (Two-Step) | |||
| Step 1: Henry Reaction | Nitroethane + Butyraldehyde (B50154) | 2-Nitro-hexan-3-ol | 76-92[1] |
| Step 2: Dehydration of β-Nitro Alcohol | 2-Nitro-hexan-3-ol | This compound | 74 |
| Dehydration of β-Nitro Acetate (B1210297) | 3-Acetoxy-2-nitro-hexane | This compound | High |
| Direct Nitration of Alkene | 1-Hexene or 2-Hexene (B8810679) + Dinitrogen Tetroxide | This compound & Isomer Mixture | Low |
| Alkene Cross-Metathesis | Ethene + 1-Nitro-1-butene | This compound | Moderate |
Detailed Experimental Protocols
Henry Reaction Followed by Dehydration
This two-step method is the most commonly employed route for the synthesis of this compound.
Step 1: Synthesis of 2-Nitro-hexan-3-ol via Henry Reaction
The Henry reaction, or nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] In this case, nitroethane reacts with butyraldehyde to form the intermediate β-nitro alcohol, 2-nitro-hexan-3-ol.
Experimental Protocol:
A solution of nitroethane (1.0 eq) and butyraldehyde (1.0 eq) in a suitable solvent, such as methanol (B129727) or isopropanol, is treated with a catalytic amount of a base at room temperature. Commonly used bases include sodium hydroxide, potassium hydroxide, or an organic base like triethylamine (B128534). The reaction is typically stirred for several hours to a day. After completion, the reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield 2-nitro-hexan-3-ol. A study on the Henry reaction between nitroethane and various aliphatic aldehydes reported yields in the range of 76-92%.[1]
Step 2: Dehydration of 2-Nitro-hexan-3-ol
The subsequent dehydration of the β-nitro alcohol yields the desired this compound.
Experimental Protocol:
To a solution of 2-nitro-hexan-3-ol (1.0 eq) in dichloromethane, triethylamine (1.5 eq) is added, and the mixture is cooled to 0 °C. Trifluoroacetic anhydride (B1165640) (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for approximately 50 minutes. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound with a reported yield of 74%.
Dehydration of 3-Acetoxy-2-nitro-hexane
This method involves the elimination of acetic acid from a β-nitro acetate precursor.
Experimental Protocol:
3-Acetoxy-2-nitro-hexane is heated in a suitable solvent, such as benzene, in the presence of a base like sodium bicarbonate. The reaction mixture is refluxed for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified to yield this compound. While a specific yield for this reaction was not found, it is reported to proceed in high yield.
Direct Nitration of Hexene
Direct nitration of an alkene is a one-step approach to introduce a nitro group. However, this method often suffers from a lack of selectivity, leading to the formation of a mixture of isomers and other byproducts.
Experimental Protocol:
1-Hexene or 2-hexene is reacted with a nitrating agent, such as dinitrogen tetroxide (N₂O₄), in an inert solvent at low temperatures. The reaction is typically fast but can lead to a complex mixture of products, including this compound, other positional isomers of nitrohexene, and dinitro compounds. The desired product must be isolated from this mixture, often resulting in low overall yields.
Alkene Cross-Metathesis
Alkene cross-metathesis is a modern and powerful tool for the formation of new carbon-carbon double bonds. In principle, this compound could be synthesized via the cross-metathesis of ethene and 1-nitro-1-butene using a ruthenium-based catalyst, such as Grubbs' catalyst.
Experimental Protocol:
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis methods.
Caption: Workflow for the synthesis of this compound via the Henry reaction followed by dehydration.
References
A Comparative Guide to the Reaction Mechanisms of 2-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction mechanisms of 2-nitro-2-hexene, a valuable building block in organic synthesis. The reactivity of this nitroalkene is dominated by its electron-deficient double bond, making it susceptible to nucleophilic attack and an active participant in cycloaddition reactions. We will explore two of its most significant reaction pathways: the Michael Addition and the Diels-Alder reaction. This guide presents a validation of these mechanisms through a review of published experimental data, offering insights into expected yields, stereoselectivities, and the reaction conditions that govern them.
Michael Addition: A Versatile Tool for C-C Bond Formation
The conjugate addition of nucleophiles, or Michael addition, to nitroalkenes like this compound is a cornerstone of carbon-carbon bond formation.[1] The strong electron-withdrawing nature of the nitro group activates the alkene for attack by a wide range of soft nucleophiles. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in these reactions.[2]
Organocatalyzed Michael Addition of Aldehydes
The asymmetric Michael addition of aldehydes to nitroalkenes, catalyzed by chiral secondary amines, proceeds through an enamine intermediate. This reaction is highly valuable for the synthesis of chiral γ-nitro aldehydes, which are versatile precursors to various functionalized molecules.[2]
A plausible catalytic cycle for this reaction is depicted below:
Figure 1: Catalytic cycle of the organocatalyzed Michael addition of an aldehyde to this compound.
Supporting Experimental Data
While specific data for the Michael addition to this compound is limited in the reviewed literature, results from analogous aliphatic nitroalkenes provide a strong basis for predicting its reactivity. For instance, the reaction of 1-nitro-1-pentene (B12108999) with nitroalkanes, which is mechanistically similar, has been studied.[3] The following table summarizes key quantitative data from relevant studies on nitroalkene Michael additions.
| Nitroalkene | Nucleophile | Catalyst (Loading) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1-Nitro-1-pentene | 2-Nitropropane | (R)-9 (2 mol%) | Toluene (B28343) | 24 | 66 | 58:42 | 42 | [3] |
| trans-β-Nitrostyrene | Isobutyraldehyde | Prolinamide 5 (20 mol%) | Toluene | 24 | 95 | - | >95 | [1] |
| trans-β-Nitrostyrene | Cyclohexanone | Thiourea 36 (10 mol%) | Water | - | 86-95 | 91/9–97/3 | 85-96 | [1] |
Note: The data for 1-nitro-1-pentene, a structural isomer of this compound, suggests that moderate to good yields can be expected, although stereoselectivity may require careful optimization of the catalyst and reaction conditions. The high yields and enantioselectivities observed for other nitroalkenes highlight the potential of this method.
Experimental Protocol: General Procedure for Organocatalyzed Michael Addition
The following is a general experimental protocol adapted from studies on the organocatalyzed Michael addition to nitroalkenes.[4][5]
-
To a stirred solution of the nitroalkene (1.0 equiv) in the specified solvent (0.5 M), is added the aldehyde or ketone nucleophile (1.5-2.0 equiv).
-
The organocatalyst (typically 1-20 mol%) is then added to the mixture.
-
The reaction is stirred at the indicated temperature for the specified time, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
-
The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its enantiomeric excess is determined by chiral HPLC analysis.
Diels-Alder Reaction: Constructing Six-Membered Rings
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[6] Due to the electron-withdrawing nitro group, this compound is an activated dienophile, readily participating in [4+2] cycloaddition reactions.[7]
The concerted mechanism of the Diels-Alder reaction allows for the formation of multiple stereocenters in a single step with a high degree of predictability.
Figure 2: General schematic of the Diels-Alder reaction between a diene and this compound.
Supporting Experimental Data
Direct experimental data for the Diels-Alder reaction of this compound was not found in the surveyed literature. However, studies on structurally similar nitroalkenes provide valuable insights into the expected reactivity and outcomes. For example, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been shown to proceed in high yields.[7]
| Dienophile | Diene | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| (Z)-1-fluoro-1-nitro-2-phenylethene | Cyclopentadiene (B3395910) | o-xylene | 110 | - | up to 97 | [7] |
| Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene | Toluene | 120-130 | 3-4 days | 75-95 (conversion) | [8] |
These examples demonstrate that nitroalkenes are effective dienophiles, and high yields of the corresponding cycloadducts can be achieved, typically under thermal conditions. The stereochemical outcome of the reaction is governed by the well-established endo rule.
Experimental Protocol: General Procedure for Diels-Alder Reaction
The following is a generalized experimental protocol based on published procedures for Diels-Alder reactions involving nitroalkenes.[7][8]
-
A solution of the nitroalkene (1.0 equiv) and the diene (2.0-5.0 equiv) in a suitable high-boiling solvent (e.g., toluene or o-xylene) is prepared in a sealed tube or a flask equipped with a reflux condenser.
-
The reaction mixture is heated to the specified temperature (typically 100-130 °C) and stirred for the required duration.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the solvent and excess diene are removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure cycloadduct.
-
The structure and stereochemistry of the product are confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, NOESY) and mass spectrometry.
Conclusion
The validation of reaction mechanisms for this compound relies on a combination of established chemical principles and experimental data from analogous systems. Both the Michael addition and Diels-Alder reaction represent powerful and reliable methods for the functionalization of this nitroalkene.
-
Michael additions , particularly those employing organocatalysts, offer an excellent platform for the enantioselective synthesis of complex acyclic structures. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivities.
-
Diels-Alder reactions provide a direct and stereocontrolled route to six-membered rings. The inherent reactivity of this compound as a dienophile ensures efficient cycloaddition with a variety of dienes.
For researchers and professionals in drug development, a thorough understanding of these reaction mechanisms is essential for the rational design of synthetic routes to novel and complex molecular targets. The provided data and protocols serve as a foundational guide for the practical application of this compound in organic synthesis. Further experimental investigation focusing specifically on this compound is warranted to build a more comprehensive and direct comparative dataset.
References
- 1. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes [mdpi.com]
- 2. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 8. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 2-Nitro-2-hexene Reactions
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitroalkenes is a pivotal transformation in organic synthesis, providing access to valuable building blocks such as nitroalkanes and primary amines, which are crucial intermediates in the pharmaceutical industry. The selection of an appropriate catalyst is paramount to achieving high yield and selectivity in the reduction of 2-Nitro-2-hexene. This guide offers an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the reduction of this compound and analogous nitroalkenes. Due to the limited availability of direct comparative studies on this compound, data from reactions on similar β,β-disubstituted nitroalkenes are included to provide a broader perspective on catalyst efficacy.
| Catalyst System | Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Organocatalyst (Thiourea derivative) | General β,β-disubstituted nitroalkenes | Hantzsch Ester | Toluene (B28343) | 0 | 48-96 | High | Up to 99% | [1] |
| Hyd-1/Carbon Black (Biocatalyst) | Nitroarenes and potential for aliphatic nitro compounds | H₂ (2 bar) | Phosphate (B84403) Buffer (pH 6.0) | RT | - | High (78-96% isolated yields for nitroarenes) | N/A | [2] |
Note: "RT" denotes room temperature. "N/A" indicates that the data was not applicable or not provided in the cited source. The data for the organocatalyst is based on a general protocol for a class of substrates, and specific results for this compound may vary. The biocatalyst has been primarily tested on nitroarenes, with its applicability to aliphatic nitroalkenes like this compound suggested.
Detailed Experimental Protocols
Organocatalytic Transfer Hydrogenation
This protocol describes a general method for the enantioselective reduction of β,β-disubstituted nitroalkenes using a thiourea-based organocatalyst and a Hantzsch ester as the hydrogen source.[1]
Materials:
-
β,β-disubstituted nitroalkene (e.g., this compound)
-
Thiourea organocatalyst (5 - 10 mol%)
-
Hantzsch ester (1.6 equivalents)
-
Dry Toluene (0.1 M)
Procedure:
-
A flame-dried vial is charged with the β,β-disubstituted nitroalkene and the organocatalyst.
-
Dry toluene is added to dissolve the solids.
-
The solution is pre-cooled in a freezer at 0 °C for one hour.
-
The Hantzsch ester is then added to the cooled reaction mixture.
-
The vial is evacuated and backfilled with argon.
-
The reaction is stirred at 0 °C for 48 to 96 hours.
-
Upon completion, the reaction mixture is filtered through a silica (B1680970) plug, eluting with a mixture of hexanes and dichloromethane (B109758) (10:1) to yield the desired nitroalkane.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Heterogeneous Biocatalytic Hydrogenation
This protocol outlines the use of a hydrogenase enzyme immobilized on carbon black for the selective hydrogenation of nitro compounds.[2]
Materials:
-
Nitro compound (e.g., this compound, 10 mM)
-
Hyd-1/Carbon Black catalyst
-
Phosphate Buffer (PB, 50 mM, pH 6.0)
-
Hydrogen gas (H₂)
Procedure:
-
The Hyd-1/Carbon Black catalyst is prepared by adsorbing the hydrogenase enzyme onto a carbon black support under an inert atmosphere.
-
The catalyst is suspended in the phosphate buffer.
-
The nitroalkene substrate is added to the catalyst suspension in a pressure vessel reactor.
-
The reactor is charged with hydrogen gas to a pressure of 2 bar.
-
The reaction mixture is agitated (e.g., on a rocker) at room temperature.
-
Reaction progress can be monitored by techniques such as ¹H-NMR spectroscopy after separating the catalyst by centrifugation.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in the catalytic reduction of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical relationships in catalyst selection.
Caption: Experimental workflow for organocatalytic transfer hydrogenation.
Caption: Catalyst selection guide based on the desired reaction outcome.
References
- 1. A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of 2-Nitro-2-hexene Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction pathways of 2-nitro-2-hexene, a nitroalkene of interest in organic synthesis and drug development. Due to the limited availability of direct computational studies on this compound, this guide extrapolates from theoretical analyses of structurally similar nitroalkenes to predict its reactivity and reaction mechanisms. The information presented herein is intended to serve as a foundational resource for researchers planning experimental or computational investigations involving this compound.
Nitroalkenes are versatile intermediates in organic chemistry, participating in a variety of transformations including cycloadditions, nucleophilic additions, and reductions.[1] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the carbon-carbon double bond, making it susceptible to attack by both electrophiles and nucleophiles. Computational chemistry provides a powerful tool to elucidate the intricate mechanisms of these reactions, offering insights into transition states, reaction energies, and kinetic feasibility.
Data Presentation: Computational Methodologies for Nitroalkene Reactions
The following table summarizes common computational methods employed in the theoretical analysis of nitroalkene reactions, which can serve as a starting point for studies on this compound.
| Computational Aspect | Commonly Used Methods and Parameters | Rationale/Application |
| Quantum Mechanical Method | Density Functional Theory (DFT) | Provides a good balance between computational cost and accuracy for studying reaction mechanisms of medium-sized organic molecules. |
| Functionals | B3LYP, M06-2X, ωB97X-D | These functionals are widely used for their reliability in predicting geometries, reaction energies, and barrier heights for organic reactions. |
| Basis Sets | 6-31G(d), 6-311+G(d,p) | Pople-style basis sets that offer a flexible description of the electronic structure of the reactants, intermediates, and transition states. |
| Solvation Model | Polarizable Continuum Model (PCM), SMD | Accounts for the influence of the solvent on the reaction pathway, which can be crucial for polar reactions. |
Experimental Protocols: A Generalized Computational Approach
A typical computational protocol for investigating the reaction pathways of a nitroalkene like this compound would involve the following steps:
-
Geometry Optimization: The 3D structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to verify that a transition state connects the correct reactant and product.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Predicted Reaction Pathways of this compound
Based on the known reactivity of nitroalkenes, two primary reaction pathways can be postulated for this compound: electrophilic addition and nucleophilic (Michael) addition.
Electrophilic Addition Pathway
In the presence of an electrophile (E+), the double bond of this compound can undergo electrophilic addition. The nitro group's electron-withdrawing nature deactivates the double bond towards electrophilic attack compared to a simple alkene. However, the reaction can still proceed, typically with the initial attack of the electrophile on the less substituted carbon atom (C3) to form a more stable carbocation intermediate.
Figure 1. Proposed electrophilic addition pathway for this compound.
Nucleophilic (Michael) Addition Pathway
The carbon atom beta to the nitro group (C3) in this compound is electrophilic due to the strong electron-withdrawing effect of the nitro group. This makes it susceptible to attack by nucleophiles in a conjugate addition reaction, also known as a Michael addition. This is a very common and synthetically useful reaction for nitroalkenes.[1]
References
Comparative Kinetic Analysis of 2-Nitro-2-hexene Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for predicting its reactivity and behavior in complex biological systems. This guide provides a comparative analysis of the kinetics of reactions involving 2-nitro-2-hexene and other relevant nitroalkenes, focusing on two key reaction types: the Michael addition and the Diels-Alder reaction. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide valuable insights and a framework for experimental design.
Michael Addition of Thiols to Nitroalkenes
The Michael addition of nucleophiles, particularly thiols, to nitroalkenes is a crucial reaction in biochemistry and drug development due to its relevance in covalent inhibition and drug metabolism. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack.
Comparative Kinetic Data
| Nitroalkene | Thiol | Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference |
| Nitro-oleic acid (OA-NO₂) | Glutathione (B108866) (GSH) | 183 | pH 7.4, 37 °C | [1][2] |
| Nitro-linoleic acid (LNO₂) | Glutathione (GSH) | 355 | pH 7.4, 37 °C | [1][2] |
| Nitro-oleic acid (OA-NO₂) | Cysteine (Cys) | Higher than GSH | pH 7.4, 37 °C | [1][2] |
| Nitro-linoleic acid (LNO₂) | Cysteine (Cys) | Higher than GSH | pH 7.4, 37 °C | [1][2] |
Note: The study indicates that the rate constants for the reaction with Cysteine are higher than with Glutathione, but does not provide the specific values.
Based on this data, it can be inferred that the reactivity of the nitroalkene is influenced by its structure. The presence of an additional double bond in nitro-linoleic acid, in conjugation with the nitroalkene moiety, appears to increase the reaction rate with glutathione compared to nitro-oleic acid. It is plausible that this compound, being a smaller and less sterically hindered aliphatic nitroalkene, would exhibit significant reactivity towards thiols. The rate would likely be influenced by the specific thiol and reaction conditions, such as pH, as the thiolate anion is the more potent nucleophile.[1]
Experimental Protocol: Kinetic Analysis of Thiol-Nitroalkene Michael Addition by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constant for the Michael addition of a thiol to a nitroalkene.
Materials:
-
Nitroalkene (e.g., this compound)
-
Thiol (e.g., Glutathione, Cysteine)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nitroalkene in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) to ensure solubility.
-
Prepare a stock solution of the thiol in the reaction buffer.
-
-
Reaction Setup:
-
In a quartz cuvette, add the appropriate volume of phosphate buffer to a final volume of, for example, 1 mL.
-
Add the desired concentration of the thiol from its stock solution.
-
Equilibrate the cuvette to the desired temperature (e.g., 37 °C) in the spectrophotometer.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding a small volume of the nitroalkene stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid interfering with the reaction.
-
Immediately start monitoring the change in absorbance at a wavelength where the nitroalkene absorbs and the product does not, or where the change is maximal. For many nitroalkenes, this is in the range of 250-300 nm.
-
Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the thiol is in large excess, e.g., >10-fold, compared to the nitroalkene), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)
-
The second-order rate constant (k) is then calculated by dividing the observed rate constant by the concentration of the thiol: k = k_obs / [Thiol]
-
Perform the experiment at several different thiol concentrations to confirm the second-order nature of the reaction by plotting k_obs versus [Thiol], which should yield a linear relationship with a slope equal to k.
-
Caption: Experimental workflow for kinetic analysis of Michael addition.
Diels-Alder Reaction of Nitroalkenes
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Nitroalkenes can act as dienophiles in these reactions, with the nitro group serving as a strong electron-withdrawing group that activates the double bond for cycloaddition.
Comparative Kinetic Data
| Dienophile | Diene | Rate Constant (k) (10⁻⁵ M⁻¹s⁻¹) | Temperature (°C) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) | Reference |
| (Z)-β-fluoro-β-(4-methoxyphenyl)nitrostyrene | Cyclopentadiene (B3395910) | 2.5 (endo), 2.0 (exo) | 110 | 79.8 (endo), 83.2 (exo) | -143 (endo), -135 (exo) | [2] |
| (Z)-β-fluoro-β-(4-methoxyphenyl)nitrostyrene | Cyclohexadiene | 0.018 (total) | 110 | - | - | [2] |
This data highlights several key aspects of the Diels-Alder reaction with nitroalkenes. The reaction with cyclopentadiene is significantly faster than with cyclohexadiene, demonstrating the influence of the diene's reactivity.[2] The activation parameters indicate a moderately high energy barrier and a highly ordered transition state, which is characteristic of concerted cycloaddition reactions. For this compound, a simple aliphatic nitroalkene, one might expect its reactivity to be influenced by steric factors from the alkyl chain.
Experimental Protocol: Kinetic Analysis of Nitroalkene Diels-Alder Reaction by ¹H NMR Spectroscopy
This protocol describes a general method for monitoring the kinetics of a Diels-Alder reaction between a nitroalkene and a diene using ¹H NMR spectroscopy.
Materials:
-
Nitroalkene (e.g., this compound)
-
Diene (e.g., Cyclopentadiene, freshly cracked)
-
Deuterated solvent (e.g., CDCl₃, Toluene-d₈)
-
Internal standard (e.g., Mesitylene, 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Preparation of the Reaction Mixture:
-
In a vial, accurately weigh the nitroalkene, the diene, and the internal standard.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Transfer an aliquot of the reaction mixture to an NMR tube.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Identify characteristic signals for the reactants (nitroalkene and diene) and the product(s) (endo and exo adducts).
-
Integrate the signals of the starting material and/or product relative to the integral of the internal standard (which remains constant).
-
Calculate the concentration of the reactants and products at each time point.
-
Plot the concentration of the nitroalkene versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.
-
The ratio of the endo and exo products can also be determined from the integration of their respective characteristic signals.
-
Caption: Reaction pathway for the Diels-Alder reaction.
Conclusion
While direct kinetic data for this compound remains a gap in the current literature, this guide provides a framework for understanding its potential reactivity in Michael additions and Diels-Alder reactions based on data from analogous compounds. The provided experimental protocols offer a starting point for researchers to conduct their own kinetic studies, which are essential for elucidating reaction mechanisms and predicting the behavior of this and other nitroalkenes in various chemical and biological contexts. Further research into the kinetics of this compound is warranted to build a more complete picture of its reactivity profile.
References
- 1. Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Regioselectivity of 2-Nitro-2-hexene Cycloadditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful method for the construction of six-membered rings. When employing nitroalkenes as dienophiles, the powerful electron-withdrawing nature of the nitro group significantly influences the reactivity and regioselectivity of the cycloaddition. This guide provides a comparative assessment of the regioselectivity in cycloaddition reactions involving 2-nitro-2-hexene and its analogs, supported by experimental data and detailed protocols.
Due to a scarcity of specific published experimental data on the cycloaddition of this compound, this guide will utilize data from a closely related and well-documented reaction: the Diels-Alder cycloaddition of methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene (B3395910). This example serves to illustrate the key principles of regioselectivity and provide a basis for comparison with other dienophiles.
Data Presentation: A Comparative Analysis
The regioselectivity of the Diels-Alder reaction is a critical factor in determining the final product distribution. The following tables summarize quantitative data for the cycloaddition of a representative nitroalkene and a common dienophile, methyl acrylate, with cyclopentadiene.
Table 1: Cycloaddition of Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with Cyclopentadiene
| Dienophile | Diene | Reaction Conditions | Product Ratio (endo:exo) | Total Yield | Reference |
| Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene | Toluene (B28343), 120-130 °C, 3-4 days | ~4.5 : 1 | 75-95% conversion |
Table 2: Cycloaddition of Alternative Dienophiles with Cyclopentadiene
| Dienophile | Diene | Reaction Conditions | Product Ratio (endo:exo) | Total Yield | Reference |
| Methyl Acrylate | Cyclopentadiene | Neat, 25 °C, 6 h | 3 : 1 | 95% | |
| Methyl Acrylate | Cyclopentadiene | Benzene, 18 °C, 16 h | Complex mixture | - | [1] |
| Butyl Acrylate | Cyclopentadiene | Sealed tube, 185 °C | 1 : 1.85 | Good | [2] |
Understanding Regioselectivity in Nitroalkene Cycloadditions
The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile, such as this compound, is governed by the electronic properties of the reactants. The nitro group, being a strong electron-withdrawing group, polarizes the double bond of the nitroalkene, making the β-carbon electrophilic. In a normal electron demand Diels-Alder reaction, the most favorable interaction occurs between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. This typically leads to the formation of the regioisomer where the electron-donating group on the diene and the electron-withdrawing group on the dienophile are in a 1,2 or 1,4 relationship in the resulting cyclohexene (B86901) ring. For this compound reacting with an unsymmetrical diene like isoprene, two primary regioisomers are possible.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methodologies to new substrates. Below are protocols for a representative nitroalkene cycloaddition and a general synthesis of a 2-nitroalkene.
Protocol 1: Diels-Alder Reaction of Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with Cyclopentadiene
This procedure is based on a documented reaction and can be adapted for other nitroalkenes.
Materials:
-
Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate
-
Cyclopentadiene (freshly cracked)
-
Toluene, anhydrous
-
Sealed ampoules
-
Heating mantle or oil bath
-
HPLC system for analysis
Procedure:
-
A solution of methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and a four-fold molar excess of freshly cracked cyclopentadiene is prepared in anhydrous toluene.
-
The solution is transferred to a glass ampoule, which is then sealed under vacuum.
-
The sealed ampoule is heated in an oil bath at 120-130 °C for 3 to 4 days.
-
The reaction progress is monitored by HPLC.
-
Upon completion (typically 75-95% conversion of the nitroalkene), the ampoule is cooled to room temperature and carefully opened.
-
The solvent and excess cyclopentadiene are removed under reduced pressure.
-
The resulting residue is analyzed by HPLC to determine the ratio of the product regioisomers. The products can then be isolated by preparative HPLC or column chromatography.
Protocol 2: General Synthesis of this compound
This protocol is a general method for the synthesis of 2-nitroalkenes via the dehydration of 2-nitroalcohols, which are accessible through the Henry reaction.[3][4]
Step 1: Synthesis of 2-Nitro-2-hexanol (Henry Reaction)
-
To a stirred solution of nitroethane in a suitable solvent (e.g., methanol (B129727) or ethanol), add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or triethylamine).
-
Cool the mixture in an ice bath and slowly add butyraldehyde.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield crude 2-nitro-2-hexanol.
Step 2: Dehydration to this compound
-
The crude 2-nitro-2-hexanol is dissolved in a high-boiling point solvent (e.g., toluene or xylene) containing a dehydrating agent (e.g., phthalic anhydride (B1165640) or methanesulfonyl chloride with a base).
-
The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated.
-
The crude this compound is purified by vacuum distillation or column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and cycloaddition of a nitroalkene.
References
A Comparative Guide to the Synthetic Utility of 2-Nitro-2-hexene and Other Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Nitro-2-hexene with other common nitroalkenes in key synthetic transformations. The information is intended to assist researchers in selecting the most appropriate nitroalkene for their specific synthetic needs, with a focus on performance backed by experimental data.
Introduction to Nitroalkenes in Synthesis
Nitroalkenes are highly versatile and reactive intermediates in organic synthesis. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making them excellent Michael acceptors and dienophiles in Diels-Alder reactions. This reactivity allows for the facile construction of complex molecular architectures and the introduction of nitrogen-containing functionalities, which are prevalent in pharmaceuticals and natural products. The subsequent transformation of the nitro group into amines, oximes, or carbonyls further enhances their synthetic utility.
This guide will focus on the comparison of this compound, an aliphatic nitroalkene, with other commonly used nitroalkenes, highlighting differences in reactivity, stereoselectivity, and overall performance in key chemical reactions.
Michael Addition Reactions: A Comparative Analysis
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. The reactivity of the nitroalkene in a Michael addition is influenced by the substituents on the double bond.
Comparison of Reaction Yields
The following table summarizes the yields of Michael addition reactions of various nitroalkenes with different nucleophiles under organocatalysis.
| Nitroalkene | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Data not available | - | - | - | - | - |
| (E)-Nitrostyrene | Diethyl Malonate | Thiourea Catalyst | Toluene | - | 80 | [1] |
| 1-Nitro-1-pentene | Nitropropane | Chiral DMAP-Thiourea | Toluene | 24 | 66 | [2] |
| Nitroethylene | n-Pentanal | (S)-Diphenylprolinol silyl (B83357) ether + 3-Nitrobenzoic acid | - | - | 96 | [3] |
| 2-Nitropropene | 2-Nitro-1-propanol | Phthalic Anhydride | - | 1 | 57-72 | [4] |
| (E)-3-Methyl-1-nitro-1-butene | Acetaldehyde | 4-OT Variant A33D | Buffer (pH 6.5) + 15% EtOH | < 2.5 | 92 | [5] |
| (E)-1-Nitro-1-hexene | Acetaldehyde | 4-OT Variant A33D | Buffer (pH 6.5) + 15% EtOH | < 2.5 | 85 | [5] |
Observations:
Experimental Protocol: General Procedure for Organocatalyzed Michael Addition of Aldehydes to Aliphatic Nitroalkenes
This protocol is adapted from a general procedure for the Michael addition of aldehydes to nitroalkenes, which can be modified for use with this compound.[5][6]
Materials:
-
Aliphatic nitroalkene (e.g., this compound) (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Organocatalyst (e.g., (S)-Diphenylprolinol silyl ether) (10 mol%)
-
Acidic co-catalyst (e.g., Benzoic acid) (10 mol%)
-
Solvent (e.g., Toluene)
Procedure:
-
To a stirred solution of the aliphatic nitroalkene (1.0 equiv) in the chosen solvent, add the organocatalyst (10 mol%) and the acidic co-catalyst (10 mol%).
-
Add the aldehyde (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Diels-Alder Reactions: A Comparative Overview
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, a nitroalkene) to form a six-membered ring. The nitro group's electron-withdrawing ability makes nitroalkenes effective dienophiles.
Comparison of Reaction Yields and Stereoselectivity
The following table presents data from Diels-Alder reactions of various nitroalkenes.
| Nitroalkene | Diene | Conditions | Yield (%) | endo:exo ratio | Reference |
| This compound | Data not available | - | - | - | - |
| Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | Cyclopentadiene (B3395910) | Toluene, 120-130 °C, 3-4 days | 75-95 (conversion) | 1:4.5 | [7] |
| β-Fluoro-β-nitrostyrenes | Cyclopentadiene | o-xylene, 110 °C | up to 97 | - | [8] |
| 1-Nitrocyclohexene | Various acyclic dienes | 2,2,2-Trifluoroethanol, Microwave | - | - | [9] |
Observations:
Direct experimental data for the Diels-Alder reaction of this compound is not available in the reviewed literature. However, the provided examples demonstrate that both aromatic and cyclic nitroalkenes are competent dienophiles. The reaction of methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene shows high conversion, indicating that substituted nitroalkenes can readily participate in [4+2] cycloadditions. The stereoselectivity can vary depending on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for Diels-Alder Reaction of Nitroalkenes
This general procedure can be adapted for the reaction of this compound with a suitable diene.[7]
Materials:
-
Nitroalkene (e.g., this compound) (1.0 equiv)
-
Diene (e.g., Cyclopentadiene, freshly cracked) (4.0 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
In a sealed tube, dissolve the nitroalkene (1.0 equiv) in the solvent.
-
Add the diene (4.0 equiv) to the solution.
-
Heat the sealed tube to the desired temperature (e.g., 120-130 °C) for the required time, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess diene under reduced pressure.
-
Purify the residue by column chromatography to isolate the Diels-Alder adducts.
Synthesis of Functionalized Piperidines
Nitroalkenes are valuable precursors for the synthesis of highly substituted piperidines, a common motif in many pharmaceuticals. The reaction often proceeds through a domino Michael/aza-Henry/hemiaminalization reaction cascade.
While no specific examples utilizing this compound were found, the synthesis of functionalized piperidines has been reported with various aromatic and other aliphatic nitroalkenes, suggesting the potential applicability of this compound in similar transformations.
Synthesis of this compound
A common method for the synthesis of nitroalkenes is the Henry (nitroaldol) reaction followed by dehydration.
Experimental Protocol: Synthesis of this compound
This two-step procedure is a general method for the synthesis of nitroalkenes from a nitroalkane and an aldehyde.[10]
Step 1: Henry Reaction (Formation of the nitro-alcohol)
-
To a solution of nitroethane (1.0 equiv) in a suitable solvent (e.g., methanol), add a base (e.g., sodium methoxide) at 0 °C.
-
Slowly add butyraldehyde (B50154) (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitro-3-hexanol.
Step 2: Dehydration
-
Dissolve the crude 2-nitro-3-hexanol in a suitable solvent (e.g., benzene).
-
Add a dehydrating agent (e.g., sodium carbonate) and reflux the mixture for several hours.
-
Cool the reaction mixture and decant the solution from the solid.
-
Wash the solid residue with the solvent.
-
Combine the organic layers, dry over anhydrous potassium carbonate, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Visualizing Synthetic Pathways
To illustrate the key transformations discussed, the following diagrams were generated using the DOT language.
Caption: Generalized workflow for a base-catalyzed Michael addition to a nitroalkene.
References
- 1. Frontispiece: A Pd-Catalyzed Synthesis of Functionalized Piperidines - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. research.rug.nl [research.rug.nl]
- 6. ethz.ch [ethz.ch]
- 7. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Origins of Stereoselectivity in the trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Nitro-2-hexene: A Procedural Guide
The proper handling and disposal of 2-Nitro-2-hexene are paramount for ensuring laboratory safety and environmental protection. This compound presents significant health and environmental risks, necessitating strict adherence to established protocols. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Immediate Safety and Hazard Overview
This compound is classified as a hazardous substance with multiple risk factors. The Safety Data Sheet (SDS) indicates it is harmful if swallowed, may cause genetic defects and cancer, and is suspected of damaging fertility or the unborn child.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Due to these hazards, direct disposal into sanitary sewer systems or general waste is strictly prohibited. All waste containing this compound must be treated as regulated hazardous waste.
Hazard Identification and Classification
The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects.[1] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
| Aquatic Hazard (Short-term) | Acute (Category 2) | H401: Toxic to aquatic life.[1] |
| Aquatic Hazard (Long-term) | Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects.[1] |
Operational Disposal Plan: A Step-by-Step Guide
This section outlines the procedural steps for the safe collection, storage, and disposal of this compound waste. The primary method of disposal for this compound is through a licensed hazardous waste management company, typically via incineration.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE. This includes:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: Wear protective clothing, such as a lab coat.
-
Face Protection: A face shield may be necessary depending on the scale of handling.[1]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Dedicated Waste Container: Collect all this compound waste in a dedicated, compatible container. The container must be in good condition, with a non-leaking, screw-on cap.[2]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like acids or strong oxidizing agents.[3]
-
Categorize Waste: If possible, segregate waste into categories such as non-halogenated solvents.[2]
Step 3: Labeling the Waste Container
Properly labeling the waste container is a critical regulatory requirement.
-
Clear Identification: The container must be clearly labeled as "Hazardous Waste."
-
List Contents: Explicitly list "this compound" and any other constituents of the waste mixture.
-
Hazard Symbols: Affix the appropriate GHS pictograms (e.g., health hazard, environmental hazard).
Step 4: On-Site Storage
Store the waste container safely pending pickup by a disposal service.
-
Location: Store the container at or near the point of generation and under the control of laboratory personnel.[2]
-
Ventilation: Keep the container in a well-ventilated area.[1]
-
Security: The storage area should be locked up or accessible only to authorized personnel.[1]
-
Container Status: Keep the container closed at all times except when adding waste.[2]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not attempt to dispose of the chemical through any other means.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Workflow for the disposal of this compound.
Experimental Protocols: Preparing Waste for Disposal
While chemical neutralization can be a method for disposing of certain hazardous wastes, there are no readily available, validated, and peer-reviewed protocols for the chemical inactivation of this compound. Attempting to neutralize this compound without a proper protocol could lead to uncontrolled reactions, the release of toxic fumes, or the creation of other hazardous byproducts.
Therefore, the recommended and mandatory protocol is the preparation of the waste for collection by a professional and licensed hazardous waste disposal service.
Protocol: Preparation of this compound Waste for Disposal
-
Objective: To safely contain and label this compound waste for compliant disposal.
-
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or appropriate polymer) with a screw-top lid.
-
Hazardous waste labels.
-
Permanent marker.
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.
-
-
Procedure:
-
Designate a specific container for this compound waste. Ensure it is clean and dry before the first use.
-
Under a chemical fume hood, carefully transfer waste solutions and contaminated materials (e.g., pipette tips, contaminated paper towels) into the designated container.
-
Keep the container securely capped when not in use.
-
Once the container is full or the experiment is complete, fill out a hazardous waste label with all required information:
-
Generator's Name and Location (Lab/Room Number).
-
Accumulation Start Date.
-
Chemical Contents: List "this compound" and its approximate concentration. List all other components of the mixture.
-
Affix the label to the container.
-
-
Store the container in the laboratory's designated satellite accumulation area.
-
Follow institutional procedures to request a waste pickup from your EHS department.
-
By adhering to this protocol, laboratories can ensure they are managing this hazardous material in a manner that is safe, compliant, and environmentally responsible.
References
Essential Safety and Operational Guidance for Handling 2-Nitro-2-hexene
Chemical Properties and Potential Hazards
2-Nitro-2-hexene is a nitroalkene. Nitro compounds can be toxic and should be handled with care. The "hexene" component suggests that the substance is likely a flammable liquid. Vapors may be heavier than air and can form explosive mixtures with air.[1] The nitro group adds to the hazardous nature of the compound. Similar nitro compounds are harmful if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, it is critical to use this chemical in a well-ventilated area, preferably within a chemical fume hood, and to avoid all direct contact.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against chemical splashes.[4] A face shield provides an additional layer of protection for the entire face and should be worn over the goggles, especially when there is a risk of splashing or exothermic reactions.[5] |
| Hand Protection | Chemical-Resistant Gloves | There is no one-size-fits-all glove for all chemicals.[4] For handling organic compounds like this compound, nitrile or neoprene gloves are generally recommended for their resistance to a range of chemicals.[4] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and to change gloves frequently, especially after any contact with the chemical.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn to protect against accidental splashes and potential fires.[5] The lab coat should be fully buttoned to cover as much skin as possible.[5] For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[6] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[5] |
| Respiratory Protection | Respirator (if necessary) | Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator with an appropriate organic vapor cartridge should be used.[5] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[2]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[7]
-
Use non-sparking tools.[7]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]
-
Keep the container tightly closed when not in use.[7]
-
Store away from incompatible materials such as oxidizing agents and strong acids.[1]
Disposal Plan
Chemical waste must be disposed of according to institutional, local, and national regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[8]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. If the spill is small, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office immediately. Eliminate all ignition sources.[2]
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 3 Common Chemicals That Require Chemical Protective Gear [int-enviroguard.com]
- 7. fishersci.com [fishersci.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
